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Core Science & Biosynthesis

Foundational

Dual SGLT1/SGLT2 Inhibition: Mechanistic Synergy and Pharmacodynamic Validation

[1] Executive Summary This technical guide analyzes the pharmacological architecture of dual SGLT1/SGLT2 inhibitors (e.g., sotagliflozin).[1][2] Unlike selective SGLT2 inhibitors (gliflozins) that primarily target the re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the pharmacological architecture of dual SGLT1/SGLT2 inhibitors (e.g., sotagliflozin).[1][2] Unlike selective SGLT2 inhibitors (gliflozins) that primarily target the renal proximal tubule, dual inhibitors leverage a "Gut-Kidney Axis" mechanism. This approach mitigates the "SGLT2 escape" phenomenon and engages the incretin system (GLP-1/PYY) via intestinal SGLT1 blockade. The following sections detail the molecular kinetics, physiological downstream effects, and the validation protocols required to quantify this dual affinity.

The Physiological Imperative: Beyond Renal Selectivity

To understand the utility of dual inhibition, one must first quantify the limitations of selective SGLT2 inhibition.

The "SGLT2 Escape" Phenomenon

Under normal physiological conditions, the kidney filters approximately 180g of glucose daily.

  • SGLT2 (SLC5A2): Located in the S1 segment of the proximal tubule; responsible for ~90% of reabsorption.

  • SGLT1 (SLC5A1): Located in the S3 segment (distal proximal tubule); responsible for the remaining ~10%.

The Compensatory Mechanism: When a selective SGLT2 inhibitor (e.g., empagliflozin) is administered, the glucose load delivered to the S3 segment increases dramatically. In response, SGLT1 expression and activity are upregulated, increasing its reabsorptive capacity. This "escape" limits the maximal glucosuric effect of SGLT2 inhibitors to ~50-60% of the filtered load.

The Dual Inhibitor Solution: By simultaneously blocking SGLT1, dual inhibitors prevent this distal compensation, maximizing caloric loss and glucose excretion. Furthermore, they introduce a distinct mechanism in the gastrointestinal tract.[3]

Molecular Pharmacology & Binding Kinetics

The defining characteristic of a dual inhibitor is its selectivity ratio. While "selective" SGLT2 inhibitors strive for ratios >1:2000 (SGLT1:SGLT2) to avoid gastrointestinal side effects, dual inhibitors like sotagliflozin are engineered for a balanced affinity, typically around 1:20.

Comparative Binding Data

The following table contrasts the inhibitory constants (


) of the prototype dual inhibitor against a standard selective inhibitor.
CompoundTarget

(nM)
Selectivity Ratio (SGLT1:SGLT2)Primary Site of Action
Sotagliflozin SGLT21.8~1:20 Renal S1 Segment
SGLT136.0Intestine + Renal S3 Segment
Empagliflozin SGLT21.3~1:2500 Renal S1 Segment
SGLT1>3000None (Therapeutic doses)

Data Source: Derived from in vitro CHO cell uptake assays (Powell et al., 2020; Cefalo et al., 2019).

The Gut-Kidney Axis: The Incretin Mechanism

The most distinct advantage of SGLT1 inhibition lies in the intestine. SGLT1 is the primary transporter for glucose and galactose absorption in the duodenum and jejunum.

Mechanism of Action: The "Distal Shift"
  • Delayed Absorption: Partial inhibition of intestinal SGLT1 delays glucose uptake, blunting the postprandial hyperglycemic spike.[4][5]

  • Distal Delivery: Unabsorbed glucose travels to the ileum and colon.

  • L-Cell Stimulation:

    • Direct Sensing: L-cells in the distal gut express SGLT1. Glucose uptake via these transporters triggers membrane depolarization and GLP-1 secretion.[6]

    • Microbial Fermentation: Colonic microbiota ferment the delivered glucose into Short-Chain Fatty Acids (SCFAs), specifically propionate and butyrate, which stimulate FFAR2/3 receptors on L-cells to release GLP-1 and PYY.[7]

This mechanism mimics the effects of metabolic surgery (e.g., gastric bypass) and provides a non-insulin-dependent pathway to improve satiety and glycemic control.

Dual_SGLT_Mechanism cluster_Kidney Kidney (Renal Tubule) cluster_Gut Intestine (Gut-Axis) Drug Dual SGLT1/2 Inhibitor (e.g., Sotagliflozin) SGLT2 SGLT2 (S1 Segment) Drug->SGLT2 Inhibits (IC50 ~1.8nM) SGLT1_Renal SGLT1 (S3 Segment) Drug->SGLT1_Renal Inhibits SGLT1_Gut Intestinal SGLT1 Drug->SGLT1_Gut Inhibits (IC50 ~36nM) SGLT2->SGLT1_Renal Load Shift (SGLT2 Escape) Excretion Urinary Glucose Excretion (Glycosuria) SGLT2->Excretion SGLT1_Renal->Excretion Blocked Reabsorption Distal_Glu Distal Glucose Delivery SGLT1_Gut->Distal_Glu Delayed Absorption Fermentation Microbial Fermentation (SCFAs) Distal_Glu->Fermentation L_Cells L-Cells (Ileum/Colon) Distal_Glu->L_Cells Direct Sensing Fermentation->L_Cells FFAR Activation GLP1 GLP-1 / PYY Release L_Cells->GLP1 Incretin Effect

Figure 1: Mechanistic pathway of dual SGLT1/2 inhibition showing the synergy between renal glycosuria and intestinal incretin activation.

Experimental Validation Protocols

To validate a compound as a dual inhibitor, one must demonstrate specific affinity for both transporters using a self-validating system. The Sodium-Dependent Glucose Uptake Assay using


C-AMG (

-methyl-D-glucopyranoside) is the industry standard.
Why AMG?

We use AMG instead of D-Glucose because AMG is a specific substrate for SGLTs but is not transported by GLUTs (facilitated diffusion transporters). This ensures the signal measured is purely SGLT-mediated.

Protocol: C-AMG Uptake Assay in CHO Cells

Objective: Determine the


 of a test compound against hSGLT1 and hSGLT2 expressed in CHO (Chinese Hamster Ovary) cells.

Reagents:

  • Buffer A (Sodium): 10 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl

    
    , 1.2 mM MgCl
    
    
    
    , pH 7.4.
  • Buffer B (Choline/Control): Same as A, but replace NaCl with Choline Chloride (to prove Na

    
     dependence).
    
  • Tracer:

    
    C-AMG (Specific Activity ~300 mCi/mmol).
    
  • Control Inhibitor: Phlorizin (Non-selective SGLT blocker).

Step-by-Step Workflow:

  • Cell Preparation:

    • Seed hSGLT1-CHO and hSGLT2-CHO stable cell lines in 96-well ScintiPlates.

    • Grow to 90% confluence (24-48 hours).

  • Pre-Incubation (Starvation):

    • Aspirate culture media.

    • Wash cells 2x with Buffer B (Sodium-free) to deplete intracellular sodium and prevent premature transport.

  • Compound Addition:

    • Add test compounds (diluted in Buffer A) at varying concentrations (e.g., 0.1 nM to 10

      
      M).
      
    • Self-Validation Check: Include wells with Buffer B (no Na

      
      ) and wells with Phlorizin  (100 
      
      
      
      M). If uptake in Buffer B is >10% of Buffer A, the assay is invalid (leakage or non-SGLT transport).
  • Uptake Initiation:

    • Add

      
      C-AMG (Final concentration 10 
      
      
      
      M) to all wells.
    • Incubate for 60 minutes at 37°C.

  • Termination & Wash:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold Buffer B containing 100

      
      M Phlorizin (stops transport immediately).
      
  • Quantification:

    • Add scintillation cocktail.

    • Read CPM (Counts Per Minute) on a MicroBeta counter.

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a non-linear regression (4-parameter logistic) to derive


.

Uptake_Assay_Protocol Prep 1. Cell Prep (hSGLT-CHO) Starve 2. Na+ Depletion (Choline Buffer) Prep->Starve Treat 3. Compound + 14C-AMG Starve->Treat Wash 4. Ice-Cold Wash (+Phlorizin) Treat->Wash Check Validation Check: Na-Free Signal < 10%? Wash->Check Read 5. Scintillation Counting Check->Prep Fail (Restart) Check->Read Pass

Figure 2: Workflow for the Sodium-Dependent Glucose Uptake Assay, highlighting the critical sodium-free validation step.

Clinical Translation: Efficacy vs. Safety

The dual mechanism offers superior efficacy in heart failure and glycemic control but introduces specific risks managed through patient selection.

Efficacy (SOLOIST-WHF & SCORED Trials)

Sotagliflozin demonstrated a significant reduction in the total number of cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure compared to placebo. The dual action provides:

  • Osmotic Diuresis (SGLT2): Reduces preload/afterload.

  • Vascular Stability (SGLT1): The delayed glucose absorption results in a smoother glycemic profile, reducing oxidative stress on the endothelium.

The Safety Constraint: DKA & Diarrhea
  • Diarrhea: Full inhibition of intestinal SGLT1 (like in Glucose-Galactose Malabsorption syndrome) causes severe osmotic diarrhea. Dual inhibitors are tuned to partially inhibit SGLT1 (~50% occupancy at therapeutic doses), balancing glucose delay with tolerability.

  • Diabetic Ketoacidosis (DKA): In T1D, the robust glycosuria coupled with insulin dose reduction can lead to euglycemic DKA. Ketone monitoring is mandatory for these patients.

References

  • Sands, A. T., et al. (2015). "Mechanism of Action of Sotagliflozin (LX4211), a Dual SGLT1/SGLT2 Inhibitor." Diabetes, 64(suppl 1).

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism, 14(1), 83-90.

  • Powell, D. R., et al. (2020). "Sotagliflozin: A Dual SGLT1/2 Inhibitor for the Treatment of Type 1 and Type 2 Diabetes."[4][8] Expert Opinion on Investigational Drugs, 29(6), 541-555.

  • Zambrowicz, B., et al. (2012). "LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial." Clinical Pharmacology & Therapeutics, 92(2), 158-169.

  • Cefalo, C. M. A., et al. (2019). "Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives." Cardiovascular Diabetology, 18(1), 20.

  • Bhatt, D. L., et al. (2021). "Sotagliflozin in Patients with Diabetes and Recent Worsening Heart Failure." The New England Journal of Medicine, 384, 117-128.

Sources

Exploratory

A Comprehensive Technical Guide to the Determination of IC50 Values for Dual SGLT1/SGLT2 Inhibitors

Introduction: The Dual Inhibition of SGLT1 and SGLT2 as a Therapeutic Strategy The sodium-glucose cotransporters SGLT1 and SGLT2 have emerged as significant targets in the management of type 2 diabetes and related cardio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Inhibition of SGLT1 and SGLT2 as a Therapeutic Strategy

The sodium-glucose cotransporters SGLT1 and SGLT2 have emerged as significant targets in the management of type 2 diabetes and related cardiometabolic conditions. SGLT2, predominantly expressed in the kidneys, is responsible for the majority of glucose reabsorption from the glomerular filtrate back into circulation.[1][2][3] Its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[4][5] SGLT1 is primarily found in the small intestine, where it mediates the absorption of dietary glucose and galactose.[1][2][3] It also contributes to a smaller extent to renal glucose reabsorption.[2]

The simultaneous inhibition of both SGLT1 and SGLT2 presents a synergistic approach to glycemic control. Dual inhibitors can not only enhance urinary glucose excretion via SGLT2 blockade but also reduce postprandial glucose excursions by delaying intestinal glucose absorption through SGLT1 inhibition.[6][7] This dual mechanism of action has led to the development and investigation of several dual SGLT1/SGLT2 inhibitors, with sotagliflozin being a notable example that has undergone extensive clinical trials.[6][7][8]

This technical guide provides an in-depth exploration of the methodologies used to determine the half-maximal inhibitory concentration (IC50) values of dual SGLT1/SGLT2 inhibitors for human SGLT1 and SGLT2. Understanding the potency and selectivity of these compounds is paramount for researchers, scientists, and drug development professionals in the field.

Understanding IC50 and Selectivity

The IC50 value is a quantitative measure that indicates how much of a particular drug or other substance is needed to inhibit a given biological process by 50%. In the context of SGLT inhibitors, it represents the concentration of the inhibitor required to reduce the glucose transport activity of SGLT1 or SGLT2 by half. A lower IC50 value signifies a higher potency of the inhibitor.

Equally important is the concept of selectivity, which refers to the ratio of a compound's potency for one target over another. For a dual SGLT1/SGLT2 inhibitor, the selectivity is typically expressed as the ratio of the IC50 value for SGLT1 to the IC50 value for SGLT2 (IC50 SGLT1 / IC50 SGLT2). This ratio provides insight into the compound's preference for inhibiting one transporter over the other.

Quantitative Analysis of a Representative Dual SGLT1/2 Inhibitor: Sotagliflozin

To illustrate the principles of dual inhibition, we will use sotagliflozin as a case study. The following table summarizes the reported IC50 values for sotagliflozin against human SGLT1 and SGLT2.

CompoundTargetIC50 (nM)Selectivity (SGLT1/SGLT2)Reference
Sotagliflozinhuman SGLT1~20-39~20[6]
human SGLT2~1-2

Note: IC50 values can vary depending on the specific experimental conditions and assay methodology.

Experimental Protocol for Determining IC50 Values

The determination of IC50 values for SGLT inhibitors is a critical step in their preclinical characterization. The following is a detailed, step-by-step methodology for a common in vitro cell-based assay.

I. Cell Line Preparation and Maintenance
  • Cell Line Selection: Utilize stable cell lines overexpressing human SGLT1 or SGLT2. Commonly used cell lines include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells. These cells provide a robust and reproducible system for assessing inhibitor activity.

  • Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the target transporter. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: The day before the assay, seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

II. Radioactive Glucose Uptake Assay

This assay measures the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-glucopyranoside ([14C]AMG), into the cells.

  • Preparation of Assay Buffer: Prepare a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) and a sodium-free buffer (where sodium is replaced with an equimolar concentration of choline or another suitable cation). SGLT-mediated transport is sodium-dependent, and the sodium-free buffer is used to determine the background, non-SGLT-mediated uptake.

  • Cell Washing: On the day of the assay, gently wash the cell monolayers with the sodium-free buffer to remove any residual glucose from the culture medium.

  • Inhibitor Incubation: Prepare serial dilutions of the test compound (e.g., sotagliflozin) in the sodium-containing buffer. Add the inhibitor solutions to the cells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer with no inhibitor) and a positive control (a known SGLT inhibitor).

  • Initiation of Glucose Uptake: To initiate the glucose uptake, add the sodium-containing buffer containing a fixed concentration of [14C]AMG to each well.

  • Termination of Uptake: After a specific incubation time (e.g., 30-60 minutes), terminate the uptake by rapidly washing the cells with ice-cold sodium-free buffer. This stops the transport process and removes any extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

III. Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the radioactivity counts from the cells incubated in the sodium-free buffer (non-specific uptake) from the counts of all other wells.

  • Normalization: Express the data as a percentage of the vehicle control (100% activity).

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis start Seed cells expressing hSGLT1 or hSGLT2 culture Culture to confluence start->culture wash Wash cells culture->wash incubate_inhibitor Incubate with inhibitor wash->incubate_inhibitor add_radiolabel Add [14C]AMG incubate_inhibitor->add_radiolabel terminate Terminate uptake add_radiolabel->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count normalize Normalize data count->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50 plot->calculate end end calculate->end IC50 Value

Caption: Dual inhibition of SGLT1 in the intestine and SGLT2 in the kidney.

Conclusion and Future Directions

The development of dual SGLT1/SGLT2 inhibitors represents a significant advancement in the therapeutic landscape for type 2 diabetes and heart failure. [3][6][7][8][9]A thorough understanding and accurate determination of their IC50 values against both human SGLT1 and SGLT2 are fundamental to their preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for researchers to assess the potency and selectivity of novel dual inhibitors.

Future research in this area will likely focus on the development of inhibitors with tailored selectivity profiles to optimize the balance between glycemic control, cardiovascular benefits, and potential side effects. Furthermore, the exploration of novel, non-glycosidic scaffolds for SGLT inhibition may lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties.

References

  • Comparison of SGLT1, SGLT2, and Dual Inhibitor Biological Activity in Treating Type 2 Diabetes Mellitus. New Jersey Institute of Technology.
  • Dual SGLT1/2 inhibition with sotagliflozin: a pharmaceutical breakthrough in heart failure management and cardiometabolic risk reduction. National Center for Biotechnology Information. Available from: [Link]

  • Discovery and development of gliflozins. Wikipedia. Available from: [Link]

  • Role of SGLT 1 and SGLT 2 in glucose metabolism. GP Notebook. Available from: [Link]

  • Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. National Center for Biotechnology Information. Available from: [Link]

  • SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. Available from: [Link]

  • Development of SGLT1 and SGLT2 inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • FDA Approves Sotagliflozin, a Dual SGLT1/2 Inhibitor, for Full Range of Heart Failure. American Journal of Managed Care. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of a Dual SGLT1/2 Inhibitor

A Note on the Subject Compound: Publicly available data for a compound with the specific designation "Sglt1/2-IN-2" is not available. Therefore, this guide will use Sotagliflozin , a well-characterized, first-in-class du...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Publicly available data for a compound with the specific designation "Sglt1/2-IN-2" is not available. Therefore, this guide will use Sotagliflozin , a well-characterized, first-in-class dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and Sodium-Glucose Co-transporter 2 (SGLT2), as a representative molecule. The principles, methodologies, and data interpretation presented herein are directly applicable to the preclinical and clinical characterization of any dual SGLT1/2 inhibitor.

Introduction: The Rationale for Dual SGLT1 and SGLT2 Inhibition

The Sodium-Glucose Co-transporters, SGLT1 and SGLT2, are critical proteins in glucose homeostasis. SGLT2 is predominantly expressed in the kidneys, where it is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] SGLT1, on the other hand, is the primary transporter for glucose and galactose absorption in the small intestine and is also responsible for reabsorbing the remaining 10% of glucose in the kidneys.[1][2]

Selective SGLT2 inhibitors have become a cornerstone in the management of type 2 diabetes, primarily by inducing glucosuria.[3] However, the therapeutic paradigm has evolved to embrace dual inhibition of both SGLT1 and SGLT2. This dual-action approach, exemplified by Sotagliflozin, offers a multi-faceted mechanism for glycemic control and potential cardiovascular benefits.[4][5][6] By inhibiting intestinal SGLT1, Sotagliflozin delays glucose absorption, reducing postprandial glucose spikes.[6][7][8] Concurrently, its inhibition of renal SGLT2 promotes urinary glucose excretion.[6][7] This combined action provides a more comprehensive approach to managing glucose levels.[4][5]

This guide provides a detailed examination of the binding affinity and selectivity profile of Sotagliflozin, offering insights into the experimental methodologies used to characterize such dual inhibitors and the clinical significance of their unique pharmacological profile.

Part 1: Determining Binding Affinity and Potency

The potency of an inhibitor is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values indicate the concentration of the inhibitor required to reduce the activity of the target protein by 50%.

Experimental Approaches for SGLT Inhibition Assays

Several in vitro methods are employed to determine the IC50 values of SGLT inhibitors. These assays can be broadly categorized into radiotracer uptake assays and fluorescence-based assays.

1. Radiotracer Uptake Assays: This is considered a gold-standard method for measuring transporter activity due to its high sensitivity and robustness.[9] The principle involves measuring the uptake of a radiolabeled substrate, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, into cells expressing the target SGLT transporter.

2. Fluorescence-Based Uptake Assays: These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[10][11] They utilize fluorescent glucose analogs, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to monitor glucose uptake into cells.[10] The change in intracellular fluorescence is measured to determine the rate of transport.

Sotagliflozin: Binding Affinity Profile

Sotagliflozin has been characterized as a potent dual inhibitor of both SGLT1 and SGLT2.[7] Published data indicate a significant binding affinity for both transporters, with a notable preference for SGLT2.[7][12]

Target TransporterIC50 (nM)Selectivity (SGLT1 IC50 / SGLT2 IC50)
Human SGLT1 36~20-fold for SGLT2
Human SGLT2 1.8

This data is compiled from published in vitro studies.[7][12]

The ~20-fold selectivity for SGLT2 over SGLT1 is a key characteristic of Sotagliflozin's pharmacological profile.[12] This distinguishes it from highly selective SGLT2 inhibitors (e.g., Empagliflozin, with >2500-fold selectivity) and provides a balanced inhibition of both renal glucose reabsorption and intestinal glucose uptake.[12]

Part 2: A Representative Experimental Protocol: Fluorescence-Based Glucose Uptake Assay

The following is a detailed, step-by-step methodology for a cell-based fluorescence assay to determine the IC50 of a test compound like Sotagliflozin against SGLT1 and SGLT2. This protocol is based on established methods in the field.[10][11]

Objective: To determine the concentration-dependent inhibition of human SGLT1 and SGLT2 by a test compound and calculate its IC50 value.

Materials:

  • HEK293 cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer supplemented with Ca2+ and Mg2+.

  • Wash Buffer (Sodium-free): KRH buffer with sodium chloride replaced by choline chloride.

  • Fluorescent Glucose Analog: 2-NBDG.

  • Test Compound: Sotagliflozin (or other inhibitor).

  • Positive Control: Phlorizin (a known non-selective SGLT inhibitor).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

    • Rationale: A confluent monolayer ensures consistent cell numbers per well, which is crucial for reproducible uptake measurements.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., Sotagliflozin) in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the test compound in Assay Buffer to create a range of concentrations for the dose-response curve.

    • Rationale: A wide range of concentrations is necessary to accurately define the top and bottom plateaus of the inhibition curve, which is essential for a reliable IC50 calculation.

  • Assay Procedure:

    • On the day of the assay, aspirate the growth medium from the wells.

    • Wash the cells twice with Wash Buffer (Sodium-free) to remove any residual sodium and glucose.

    • Add the prepared dilutions of the test compound, positive control, or vehicle (Assay Buffer with DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the transporters before the addition of the substrate.

  • Initiation of Glucose Uptake:

    • Prepare the uptake solution by adding 2-NBDG to the Assay Buffer.

    • Add the 2-NBDG uptake solution to all wells to initiate the glucose transport.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).

    • Rationale: The incubation time is optimized to be within the linear range of uptake to ensure that the measured fluorescence is proportional to the initial transport rate.

  • Termination of Uptake and Fluorescence Measurement:

    • Terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold Wash Buffer.

    • Rationale: Washing with ice-cold buffer stops the transport process and removes extracellular fluorescent substrate.

    • Add a lysis buffer to each well to release the intracellular 2-NBDG.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 2-NBDG.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the data by setting the fluorescence in the vehicle-treated wells as 100% activity and the fluorescence in the presence of a saturating concentration of a potent inhibitor (e.g., Phlorizin) as 0% activity.

    • Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture & Plate hSGLT1/2 Expressing Cells wash_1 3. Wash Cells (Na+-free buffer) compound_prep 2. Prepare Serial Dilutions of Test Compound pre_incubation 4. Pre-incubate with Test Compound compound_prep->pre_incubation wash_1->pre_incubation add_2nbdg 5. Initiate Uptake (Add 2-NBDG) pre_incubation->add_2nbdg incubation 6. Incubate at 37°C add_2nbdg->incubation terminate 7. Terminate & Wash (Ice-cold buffer) incubation->terminate lyse 8. Lyse Cells terminate->lyse read_plate 9. Read Fluorescence lyse->read_plate analyze 10. Plot Dose-Response & Calculate IC50 read_plate->analyze

Caption: Workflow for a fluorescence-based SGLT inhibitor assay.

Part 3: The Selectivity Profile of a Dual Inhibitor

Selectivity is a crucial aspect of a drug's profile, as it can influence both efficacy and side effects. For a dual SGLT1/2 inhibitor, the selectivity ratio provides insight into its balanced activity against both targets.

Importance of the Selectivity Profile

The ~20-fold greater potency of Sotagliflozin for SGLT2 over SGLT1 is a deliberate design feature.[12] This moderate selectivity allows for:

  • Robust SGLT2 Inhibition: At therapeutic doses, Sotagliflozin effectively inhibits renal SGLT2, leading to significant urinary glucose excretion, similar to selective SGLT2 inhibitors.[6]

  • Meaningful SGLT1 Inhibition: The potency against SGLT1 is sufficient to inhibit intestinal glucose absorption, particularly in the gut where local drug concentrations can be high after oral administration.[4][13] This action helps to blunt post-meal blood glucose excursions.[6][7]

  • Potential for Mitigated Side Effects: A highly potent, non-selective SGLT1 inhibitor could lead to severe gastrointestinal side effects, such as diarrhea, due to carbohydrate malabsorption.[2] The moderate selectivity of Sotagliflozin aims to strike a balance between therapeutic benefit and tolerability.[14]

Broader Selectivity Screening

During drug development, inhibitors are also screened against a panel of other transporters, receptors, and enzymes to assess off-target activity. This is critical for identifying potential unwanted side effects. While comprehensive public data on Sotagliflozin's off-target profile is limited, its development program would have included extensive screening to ensure a favorable safety profile.

Visualizing Dual Inhibition and Selectivity

G Conceptual Model of SGLT Inhibition cluster_inhibitors Conceptual Model of SGLT Inhibition cluster_targets Conceptual Model of SGLT Inhibition selective_inhibitor Selective SGLT2 Inhibitor e.g., Empagliflozin sglt1 SGLT1 Intestinal & Renal Glucose Absorption selective_inhibitor->sglt1 Very Low Affinity (Negligible Inhibition) sglt2 SGLT2 Renal Glucose Reabsorption selective_inhibitor->sglt2 High Affinity (Strong Inhibition) dual_inhibitor Dual SGLT1/2 Inhibitor e.g., Sotagliflozin dual_inhibitor->sglt1 Moderate Affinity (Effective Inhibition) dual_inhibitor->sglt2 High Affinity (Strong Inhibition)

Caption: Comparison of selective vs. dual SGLT inhibition.

Conclusion

The characterization of a dual SGLT1/2 inhibitor like Sotagliflozin requires a thorough evaluation of its binding affinity and selectivity profile. Through a combination of in vitro assays, such as radiotracer and fluorescence-based glucose uptake studies, researchers can precisely quantify the potency of the compound against both SGLT1 and SGLT2. The resulting IC50 values and selectivity ratio are fundamental to understanding the molecule's mechanism of action and predicting its clinical effects.

Sotagliflozin's profile as a potent inhibitor of SGLT2 with moderate, yet clinically relevant, SGLT1 inhibition underscores the rationale for this dual-targeting approach.[7][12] This strategy offers a comprehensive method for improving glycemic control by addressing both renal glucose reabsorption and intestinal glucose uptake.[4][5] The detailed methodologies and data presented in this guide provide a framework for the evaluation of future SGLT inhibitors and highlight the importance of a well-defined affinity and selectivity profile in modern drug development.

References

  • Powell, D. R., et al. (2020). Sotagliflozin Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption. The Journal of Clinical Endocrinology and Metabolism. Available at: [Link]

  • Scheen, A. J. (2020). Sotagliflozin: a combined SGLT1/SGLT2 inhibitor to treat diabetes. Expert Opinion on Pharmacotherapy. Available at: [Link]

  • Cardiometabolic Health Congress. (2023). FDA Approves First SGLT1/SGLT2 Inhibitor Sotagliflozin. Available at: [Link]

  • Wikipedia. (n.d.). Sotagliflozin. Available at: [Link]

  • HCE Live. (2023). FDA Approves SGLT-2/1 Inhibitor Sotagliflozin, Grants Broad Heart Failure Indication. Available at: [Link]

  • Papadopoulou, E., et al. (2021). Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor: In the heart of the problem. Hellenic Journal of Cardiology. Available at: [Link]

  • Conversations with Dr. Kohli. (2024). Sotagliflozin: Just Another SGLT2 Inhibitor or A Cut Above the Rest?. YouTube. Available at: [Link]

  • Frontiers in Cardiovascular Medicine. (2024). Dual SGLT1/2 inhibition with sotagliflozin: a pharmaceutical breakthrough in heart failure management and cardiometabolic risk reduction. Available at: [Link]

  • American College of Cardiology. (2023). Keeping SCORED: How Sotagliflozin May Be the Rising Star of SGLT Inhibitors. Available at: [Link]

  • SGLT1 vs. SGLT2 inhibition: Downstream Effects and Physiologic Implications. (2024). YouTube. Available at: [Link]

  • Renal Interventions. (2024). Sotagliflozin “shows new mechanism of action” in reducing heart attack and stroke among diabetics, kidney disease patients. Available at: [Link]

  • Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Cefalo, C. M. A., et al. (2019). Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives. Cardiovascular Diabetology. Available at: [Link]

  • Heerspink, H. J. L., et al. (2024). A Review of the Potential Role of Sotagliflozin: A Dual SGLT2 and SGLT1 Inhibitor—in the Treatment of Heart Failure. American Journal of Cardiovascular Drugs. Available at: [Link]

  • Abdul-Ghani, M. A., et al. (2023). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

  • ResearchGate. (n.d.). SGLT-2: SGLT-1 selectivity of SGLT inhibitors approved and under development. Available at: [Link]

  • Hulme, E. C. (n.d.). Radioligand binding assays and their analysis. Current Protocols in Neuroscience. Available at: [Link]

  • Farkas, E. J., et al. (2022). Pharmacological selectivity of SGLT2 inhibitors and cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. European Heart Journal. Available at: [Link]

  • American Physiological Society. (2024). Comparative effects of dual SGLT1/2 and SGLT2 Inhibitorson salt-sensitive hypertension and kidney injury. Physiology. Available at: [Link]

  • Sands, A. T., et al. (2015). Sotagliflozin, a Dual SGLT1 and SGLT2 Inhibitor, as Adjunct Therapy to Insulin in Type 1 Diabetes. Diabetes Care. Available at: [Link]

  • ResearchGate. (n.d.). X-ray structure of the human SGLT2–MAP17 complex bound with substrate... Available at: [Link]

  • BioIVT. (n.d.). SGLT2 (SLC5A2) Transporter Assay. Available at: [Link]

  • Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting. Available at: [Link]

  • Unnisa, Z., et al. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Analytical Biochemistry. Available at: [Link]

  • Scribd. (n.d.). Fluorescent Assay for SGLT2 Inhibitors. Available at: [Link]

Sources

Exploratory

Technical Assessment: Therapeutic Potential of Sglt1/2-IN-2 in Type 2 Diabetes Research

Executive Summary This technical guide analyzes Sglt1/2-IN-2 , a potent dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2), identified in recent medicinal chemistry optimization campaigns (Xu G, et al., 20...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes Sglt1/2-IN-2 , a potent dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2), identified in recent medicinal chemistry optimization campaigns (Xu G, et al., 2020). Unlike selective SGLT2 inhibitors (e.g., dapagliflozin) that target renal glucose reabsorption exclusively, Sglt1/2-IN-2 engages a dual mechanism: inhibiting SGLT2 in the proximal tubule and SGLT1 in the intestinal epithelium.[1]

This dual-action profile addresses a critical therapeutic gap: the compensatory upregulation of SGLT1 observed during chronic SGLT2 blockade. By retaining high potency against SGLT2 (


 nM) while introducing controlled SGLT1 inhibition (

nM), Sglt1/2-IN-2 offers a tool to maximize glycemic control while mitigating the severe gastrointestinal adverse events typically associated with full SGLT1 blockade.

Molecular Profile & Mechanism of Action[2][3]

Chemical Identity
  • Compound Name: Sglt1/2-IN-2

  • CAS Registry Number: 2387812-73-7[2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 452.45 Da[2]

  • Core Structure: 5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucoside derivative.[2]

Binding Kinetics & Selectivity

Sglt1/2-IN-2 is engineered to be SGLT2-dominant but SGLT1-competent . This is a critical distinction from "non-selective" inhibitors. The compound exhibits approximately 74-fold selectivity for SGLT2 over SGLT1. This ratio is designed to preserve renal efficacy while providing "braking" action on intestinal glucose absorption without abolishing it completely.

Target

(nM)
Primary Tissue SitePhysiological Role
SGLT2 1.3 Kidney (Proximal Tubule S1/S2)Reabsorbs ~90% of filtered glucose.
SGLT1 96 Intestine & Kidney (S3 Segment)Absorbs dietary glucose (gut); Reabsorbs ~10% filtered glucose (kidney).
Mechanistic Pathway Visualization

The following diagram illustrates the dual-node inhibition logic, highlighting the synergistic reduction of hyperglycemia through distinct organ systems.

G Compound Sglt1/2-IN-2 (Dual Inhibitor) SGLT2 Target: SGLT2 (Kidney Proximal Tubule) Compound->SGLT2 High Potency (IC50 1.3 nM) SGLT1 Target: SGLT1 (Intestine + Kidney S3) Compound->SGLT1 Moderate Potency (IC50 96 nM) RenalReabs Renal Glucose Reabsorption SGLT2->RenalReabs Blocks SGLT1->RenalReabs Blocks Residual GutAbs Intestinal Glucose Absorption SGLT1->GutAbs Delays/Blocks UGE Urinary Glucose Excretion (UGE) RenalReabs->UGE Inhibition Leads to PPG Post-Prandial Glucose (PPG) GutAbs->PPG Inhibition Leads to HbA1c Systemic Glycemic Control (HbA1c Reduction) UGE->HbA1c lowers PPG->HbA1c lowers

Figure 1: Mechanism of Action for Sglt1/2-IN-2. The compound leverages high-affinity SGLT2 blockade for glucosuria while using moderate SGLT1 blockade to blunt post-prandial glucose spikes.

Experimental Framework

To validate Sglt1/2-IN-2 in a research setting, the following protocols define the standard for assessing potency and efficacy. These protocols prioritize data reproducibility and specific transporter isolation.

In Vitro Potency Assay (AMG Uptake)

Objective: Determine


 values using CHO (Chinese Hamster Ovary) cells stably expressing human SGLT1 or SGLT2.
Rationale:  The use of non-metabolizable glucose analogs like Methyl-α-D-glucopyranoside (AMG) prevents downstream metabolic noise, ensuring the signal reflects transport activity only.

Protocol:

  • Cell Preparation: Seed hSGLT1-CHO or hSGLT2-CHO cells in 96-well Scintiplates at

    
     cells/well. Incubate for 24 hours.
    
  • Wash Step: Remove culture medium and wash cells twice with

    
     of sodium-free buffer (Choline buffer) to deplete intracellular sodium and prevent premature transport.
    
  • Inhibitor Incubation: Add

    
     of Sodium Buffer (140 mM NaCl) containing Sglt1/2-IN-2 at varying concentrations (0.1 nM to 10 
    
    
    
    ). Incubate for 15 minutes at 37°C.
    • Control: Use Sodium-free buffer for background subtraction.

  • Substrate Addition: Add

    
     of 
    
    
    
    -AMG mixture (Final concentration:
    
    
    , Specific Activity: ~0.1
    
    
    /well).
  • Uptake Phase: Incubate for 60 minutes (SGLT1) or 30 minutes (SGLT2) at 37°C.

  • Termination: Aspirate buffer and wash 3x with ice-cold metabolic arrest buffer (Choline buffer + Phlorizin 100

    
    ).
    
  • Quantification: Measure radioactivity using a MicroBeta liquid scintillation counter. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
In Vivo Efficacy (OGTT in db/db Mice)

Objective: Assess the compound's ability to blunt post-prandial glucose excursions (SGLT1 effect) and promote urinary glucose excretion (SGLT2 effect).

Protocol:

  • Animal Model: Male db/db mice (Type 2 diabetes model), 8-10 weeks old.

  • Fasting: Fast mice for 12 hours prior to the experiment (water ad libitum).

  • Dosing: Administer Sglt1/2-IN-2 via oral gavage (PO). Recommended dose range: 1, 3, 10 mg/kg suspended in 0.5% Methylcellulose.

    • Vehicle Control: 0.5% Methylcellulose only.

  • Glucose Challenge: 30 minutes post-dose, administer glucose solution (2 g/kg PO).

  • Sampling: Measure blood glucose via tail vein at t = 0 (pre-glucose), 15, 30, 60, and 120 minutes.

  • Urine Collection: Place a subset of mice in metabolic cages for 24 hours post-dose to measure total urinary glucose excretion (UGE).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Profiling Cells CHO-hSGLT1/2 Cell Lines AMG 14C-AMG Uptake Assay Cells->AMG IC50 IC50 Calculation (Selectivity Ratio) AMG->IC50 Mice db/db Mice (Fasted) IC50->Mice Go/No-Go Decision Dosing Oral Gavage (Sglt1/2-IN-2) Mice->Dosing OGTT OGTT (0-120 min) Dosing->OGTT Acute MetCage Metabolic Cage (24h Urine) Dosing->MetCage Chronic/24h

Figure 2: Validated workflow for characterizing Sglt1/2-IN-2, moving from cellular potency to systemic efficacy.

Therapeutic Positioning & Safety Considerations

The "Dual Inhibition" Advantage

Pure SGLT2 inhibitors (e.g., Empagliflozin) leave SGLT1 active. In the kidney, SGLT1 (located in the S3 segment) can upregulate to reabsorb glucose that escapes SGLT2 blockade, diminishing efficacy. Furthermore, pure SGLT2 inhibition does not affect intestinal glucose absorption.

Sglt1/2-IN-2 mitigates this by:

  • Blocking SGLT2: Primary glucosuria effect.[4]

  • Blocking SGLT1 (Kidney): Preventing compensatory reabsorption in the S3 segment.

  • Blocking SGLT1 (Gut): Delaying glucose entry into circulation, flattening the post-prandial glucose curve.[1]

The Safety Threshold (GI Side Effects)

The primary risk of SGLT1 inhibition is gastrointestinal distress (diarrhea, bloating) caused by glucose malabsorption in the colon.

  • Design Goal: Sglt1/2-IN-2 utilizes a ~70-fold window (

    
     1.3 nM vs 96 nM).
    
  • Implication: At therapeutic doses targeting SGLT2, SGLT1 is only partially inhibited. This partial inhibition is sufficient to delay absorption (lowering PPG) but likely insufficient to cause the massive osmotic load in the colon seen with non-selective inhibitors.

References

  • Xu, G., et al. (2020).[2] "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[2]

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism, 14(1), 83-90. (Protocol Reference for AMG Uptake).

  • Song, P., et al. (2016). "Sodium Glucose Cotransporter SGLT1 as a Therapeutic Target in Diabetes Mellitus." Expert Opinion on Therapeutic Targets, 20(9), 1109-1125.

  • MedChemExpress. "SGLT1/2-IN-2 Product Datasheet." (Chemical Structure & CAS verification).

Sources

Foundational

Sglt1/2-IN-2 molecular weight and formula C23H26F2O7

Dual SGLT1/SGLT2 Inhibition: Physicochemical Profile, Mechanism, and Experimental Protocols [1] Executive Summary Sglt1/2-IN-2 (CAS No. 2387812-73-7) is a potent, orally bioavailable, dual inhibitor of Sodium-Glucose Cot...

Author: BenchChem Technical Support Team. Date: February 2026

Dual SGLT1/SGLT2 Inhibition: Physicochemical Profile, Mechanism, and Experimental Protocols [1]

Executive Summary

Sglt1/2-IN-2 (CAS No. 2387812-73-7) is a potent, orally bioavailable, dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2).[1] Chemically defined as a 5,5-difluoro-C-glucoside derivative , this compound represents a significant medicinal chemistry advancement over first-generation gliflozins. By incorporating a gem-difluoro substitution on the sugar moiety, Sglt1/2-IN-2 achieves high potency against SGLT2 (IC50 = 1.3 nM) while maintaining relevant inhibitory activity against SGLT1 (IC50 = 96 nM).[1]

This guide provides a comprehensive technical analysis of Sglt1/2-IN-2, designed for researchers investigating metabolic diseases, particularly Type 2 Diabetes Mellitus (T2DM) and heart failure, where dual inhibition offers synergistic glycemic control and cardiorenal protection.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

Sglt1/2-IN-2 is distinct from standard gliflozins due to the fluorination at the C5 position of the pyranose ring. This structural modification is critical for metabolic stability and binding affinity.

Table 1: Chemical Specifications
PropertySpecification
Common Name Sglt1/2-IN-2
CAS Number 2387812-73-7
Molecular Formula C₂₃H₂₆F₂O₂
Molecular Weight 452.45 g/mol
IUPAC Name (2S,3R,4R,6R)-2-(5-(chroman-6-ylmethyl)-2-hydroxy-4-methoxyphenyl)-5,5-difluoro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol
Solubility DMSO: ≥ 100 mg/mL (221.02 mM); Insoluble in water
Storage Powder: -20°C (3 years); In solvent: -80°C (6 months)
Structural Insight

The core scaffold features a chroman-6-ylmethyl aglycone linked to a 5,5-difluoro-glucoside sugar.[1]

  • Aglycone (Non-sugar part): Provides selectivity and lipophilicity, facilitating binding to the hydrophobic vestibule of the SGLT protein.[1]

  • Gem-difluoro Sugar: The substitution of hydrogen with fluorine at the C5 position alters the electronic properties of the sugar ring, potentially enhancing resistance to glucosidases and improving metabolic half-life compared to non-fluorinated analogs [1].

Mechanism of Action: Dual Inhibition[3][4]

Sglt1/2-IN-2 operates via a "Dual-Lock" mechanism, targeting glucose transport in both the renal proximal tubule and the intestinal epithelium.

Pharmacodynamics[1]
  • SGLT2 Inhibition (Renal): The compound blocks SGLT2 in the S1/S2 segments of the proximal tubule.[1] Since SGLT2 is responsible for ~90% of glucose reabsorption, this leads to significant urinary glucose excretion (UGE).[1]

    • Potency: IC50 = 1.3 nM (High Affinity).[1][2][3]

  • SGLT1 Inhibition (Intestinal & Renal):

    • Intestine: Blocks glucose absorption in the small intestine, blunting postprandial hyperglycemic spikes.[4][5]

    • Kidney:[1][6][7][8][9] Blocks SGLT1 in the S3 segment, preventing the reabsorption of the residual 10% of glucose that escapes SGLT2 inhibition.

    • Potency: IC50 = 96 nM (Moderate Affinity).[1][2][3]

Pathway Visualization

The following diagram illustrates the dual-site efficacy of Sglt1/2-IN-2 compared to selective SGLT2 inhibitors.

G cluster_Kidney Kidney (Proximal Tubule) cluster_Intestine Small Intestine Compound Sglt1/2-IN-2 (C23H26F2O7) SGLT2 SGLT2 Transporter (S1/S2 Segment) Compound->SGLT2 Inhibits (IC50: 1.3 nM) SGLT1_Renal SGLT1 Transporter (S3 Segment) Compound->SGLT1_Renal Inhibits (IC50: 96 nM) SGLT1_Gut SGLT1 Transporter (Lumen) Compound->SGLT1_Gut Inhibits Reabsorption Glucose Reabsorption SGLT2->Reabsorption Primary Pathway SGLT1_Renal->Reabsorption Rescue Pathway Outcome Therapeutic Effect: Reduced HbA1c & Weight Loss Reabsorption->Outcome Blocked Absorption Glucose Absorption SGLT1_Gut->Absorption Postprandial Absorption->Outcome Delayed

Caption: Dual mechanism of Sglt1/2-IN-2 targeting renal reabsorption (SGLT2/SGLT1) and intestinal absorption (SGLT1).[1]

Experimental Protocols

To validate the efficacy of Sglt1/2-IN-2, researchers should utilize specific in vitro uptake assays and in vivo tolerance tests.

In Vitro SGLT Inhibition Assay (AMG Uptake)

This protocol measures the inhibition of Methyl-α-D-[U-14C]glucopyranoside (14C-AMG) uptake in CHO cells overexpressing human SGLT1 or SGLT2.[1]

Reagents:

  • CHO-hSGLT1 and CHO-hSGLT2 stable cell lines.[1]

  • Assay Buffer: Sodium uptake buffer (10 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl2, 1.2 mM MgCl2, pH 7.4).[1]

  • Substrate: 14C-AMG (Specific Activity ~300 mCi/mmol).[1]

  • Sglt1/2-IN-2 stock solution (10 mM in DMSO).[1]

Workflow:

  • Seeding: Plate CHO cells in 96-well ScintiPlates at 30,000 cells/well. Incubate for 24 hours.

  • Washing: Remove culture medium and wash cells twice with 200 µL of sodium-free buffer (choline chloride replaces NaCl) to deplete intracellular sodium.[1]

  • Treatment: Add 50 µL of Assay Buffer containing various concentrations of Sglt1/2-IN-2 (0.1 nM – 10 µM).[1] Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of Assay Buffer containing 14C-AMG (Final concentration: 10 µM for SGLT2, 6 mM for SGLT1).[1]

  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Aspirate buffer and wash cells 3 times with ice-cold sodium-free buffer containing 0.1 mM phlorizin (to stop transport immediately).

  • Quantification: Measure radioactivity using a MicroBeta scintillation counter.

  • Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

In Vivo Oral Glucose Tolerance Test (OGTT)

Used to assess the impact of SGLT1 inhibition on postprandial glucose.[1]

Protocol:

  • Animals: C57BL/6 mice (male, 8-10 weeks), fasted for 12 hours.

  • Dosing: Administer Sglt1/2-IN-2 (e.g., 1, 3, 10 mg/kg) or Vehicle (0.5% Methylcellulose) via oral gavage (p.o.) 15 minutes prior to glucose challenge.[1]

  • Challenge: Administer Glucose (2 g/kg) p.o.

  • Sampling: Measure blood glucose via tail vein at t = 0, 15, 30, 60, and 120 minutes.

  • Result: Sglt1/2-IN-2 should show a dose-dependent reduction in Glucose AUC0-120min compared to vehicle.[1]

Experimental Workflow Diagram

Experiment Start Start: CHO-hSGLT Cells Wash Wash: Na-free Buffer (Deplete Na+) Start->Wash Treat Treat: Sglt1/2-IN-2 (15 min Pre-incubation) Wash->Treat Uptake Add 14C-AMG (Substrate) Treat->Uptake Stop Stop: Ice-cold Buffer + Phlorizin Uptake->Stop Read Read: Scintillation Counter Stop->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Caption: Step-by-step workflow for the 14C-AMG glucose uptake inhibition assay.

Safety & Selectivity Considerations

While dual inhibition offers superior efficacy, it introduces specific safety considerations distinct from selective SGLT2 inhibitors (e.g., Empagliflozin).[1]

  • Gastrointestinal Effects: Inhibition of intestinal SGLT1 results in glucose malabsorption.[1][4] While this lowers blood glucose, high doses may cause diarrhea or abdominal distension due to osmotic effects of unabsorbed carbohydrates in the colon.

    • Mitigation: The IC50 ratio (SGLT1:SGLT2 ≈ 74:[1]1) suggests Sglt1/2-IN-2 is SGLT2-dominant.[1] This "balanced" profile is designed to reduce postprandial spikes without causing severe GI distress common in pure SGLT1 inhibitors [2].

  • Selectivity Profile: It is crucial to verify selectivity against SGLT3 (a glucose sensor, not transporter) and GLUT transporters to ensure the observed effects are mechanism-specific.[1]

References

  • Xu G, et al. (2020).[1][3] "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors."[1][3] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[1][3]

  • Sands AT, et al. (2015).[1] "Sotagliflozin, a Dual SGLT1 and SGLT2 Inhibitor, as Adjunct Therapy to Insulin in Type 1 Diabetes."[5] New England Journal of Medicine, 377, 2337-2348. (Cited for mechanistic context of dual inhibition).[1][10][6][5][8][11]

  • MedChemExpress. "SGLT1/2-IN-2 Product Datasheet." (Source for physicochemical data).[1][2][10]

Sources

Exploratory

Technical Deep Dive: Sglt1/2-IN-2 (CAS 2387812-73-7) as a Chemical Probe for Intestinal Glucose Dynamics

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists Subject: Application of the dual inhibitor Sglt1/2-IN-2 in dissecting intestinal glucose absorptio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists Subject: Application of the dual inhibitor Sglt1/2-IN-2 in dissecting intestinal glucose absorption mechanisms.

Executive Summary: The Dual Inhibition Paradigm

In the landscape of metabolic disease research, the intestine has emerged as a critical checkpoint for glucose homeostasis. While SGLT2 inhibitors (gliflozins) revolutionized renal glucose handling, they leave intestinal glucose absorption—mediated primarily by SGLT1—largely intact.

Sglt1/2-IN-2 (CAS No. 2387812-73-7) is a potent, non-clinical tool compound designed to bridge this gap. Unlike selective inhibitors (e.g., Dapagliflozin for SGLT2 or Mizagliflozin for SGLT1), Sglt1/2-IN-2 provides a simultaneous blockade of both transporters. This guide details the technical protocols for utilizing Sglt1/2-IN-2 to quantify the relative contributions of SGLT1 (major) and SGLT2 (minor/pathological) in intestinal epithelia.

Compound Profile: Sglt1/2-IN-2
PropertySpecification
CAS Number 2387812-73-7
Molecular Formula C₂₃H₂₆F₂O₇
Mechanism Dual SGLT1 / SGLT2 Competitive Inhibition
Target Selectivity SGLT2 (High Affinity) / SGLT1 (Moderate Affinity)
Solubility DMSO (> 50 mg/mL); Ethanol (Limited)

Mechanistic Basis & Selectivity Logic

To design valid experiments, one must understand the affinity differential. Sglt1/2-IN-2 is not equipotent; it exhibits a selectivity bias toward SGLT2, yet retains sufficient potency against SGLT1 to function as a dual blocker at physiological concentrations in the gut.

Comparative Potency Data (IC₅₀)[1][2]

The following table contrasts Sglt1/2-IN-2 with standard selective inhibitors. Note the unique position of IN-2:

CompoundTargetSGLT1 IC₅₀ (nM)SGLT2 IC₅₀ (nM)Selectivity Ratio (SGLT1/SGLT2)
Sglt1/2-IN-2 Dual 96 1.3 ~74
DapagliflozinSGLT2>1,0001.2>800
MizagliflozinSGLT127>1,000<0.02
SotagliflozinDual361.8~20

Data synthesized from Xu G, et al. (2020) and comparative literature.[1]

Experimental Implication: In intestinal studies, SGLT1 is the high-capacity transporter.[2] To achieve >90% inhibition of intestinal glucose uptake using Sglt1/2-IN-2, concentrations must exceed the SGLT1 IC₅₀ significantly (typically 1–10 µM in ex vivo assays) to ensure the SGLT1 component is silenced, whereas the SGLT2 component is saturated at nanomolar levels.

Pathway Visualization: Dual Blockade

The following diagram illustrates the specific intervention points of Sglt1/2-IN-2 within the enterocyte.

G cluster_lumen Intestinal Lumen (Apical) cluster_cell Enterocyte Cytosol cluster_blood Basolateral / Blood LumenGlucose Dietary Glucose (High Conc.) SGLT1 SGLT1 (Major Transporter) LumenGlucose->SGLT1 Transport SGLT2 SGLT2 (Minor/Inducible) LumenGlucose->SGLT2 Transport LumenNa Na+ LumenNa->SGLT1 LumenNa->SGLT2 IntraGlucose Intracellular Glucose SGLT1->IntraGlucose SGLT2->IntraGlucose GLUT2 GLUT2 (Facilitated Diffusion) IntraGlucose->GLUT2 BloodStream Systemic Circulation GLUT2->BloodStream IN2 Sglt1/2-IN-2 (Inhibitor) IN2->SGLT1 Blocks (IC50: 96 nM) IN2->SGLT2 Blocks (IC50: 1.3 nM)

Figure 1: Mechanism of Action. Sglt1/2-IN-2 intercepts apical glucose entry via both high-affinity (SGLT1) and low-affinity (SGLT2) pathways.

Experimental Protocols

Protocol A: Ex Vivo Ussing Chamber Assay (The Gold Standard)

This assay measures the short-circuit current (


) generated by Na⁺-coupled glucose transport. It is the only method to directly quantify transporter kinetics in native tissue.

Reagents:

  • Krebs-Ringer Bicarbonate (KRB) Buffer: 115 mM NaCl, 2.4 mM K₂HPO₄, 0.4 mM KH₂PO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 25 mM NaHCO₃ (pH 7.4, gassed with 95% O₂/5% CO₂).

  • Mannitol: For osmotic balancing.

  • Sglt1/2-IN-2 Stock: 10 mM in DMSO.

Workflow:

  • Tissue Preparation: Harvest jejunal segments from mice. Flush with ice-cold KRB. Open longitudinally along the mesenteric border.

  • Mounting: Mount tissue in Ussing chambers (0.1–0.3 cm² aperture).

  • Equilibration:

    • Basolateral Bath: 10 mM Glucose in KRB.

    • Apical Bath: 10 mM Mannitol in KRB (Glucose-free).

    • Voltage clamp at 0 mV. Monitor transepithelial resistance (TEER). Discard tissue if TEER < 70 Ω·cm².

  • Challenge (The "Glucose Pulse"):

    • Add 10 mM Glucose to the Apical bath (replacing Mannitol).

    • Observation: Immediate rise in

      
       (indicating Na⁺/Glucose co-transport).
      
  • Inhibition (The "IN-2 Block"):

    • Once

      
       plateaus (approx. 5-10 mins), add Sglt1/2-IN-2  to the Apical bath.
      
    • Dose Titration: Start at 100 nM (blocks SGLT2) -> increase to 10 µM (blocks SGLT1).

    • Endpoint: Calculate

      
       inhibited.
      

Data Interpretation:

  • A partial drop at low dose (10-50 nM) suggests SGLT2 contribution.

  • A complete return to baseline at high dose (10 µM) confirms SGLT1 blockade.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

To validate the compound's ability to blunt postprandial hyperglycemia systemically.

Workflow:

  • Fasting: Fast C57BL/6 mice for 6 hours (morning fast).

  • Pre-treatment: Administer Sglt1/2-IN-2 via oral gavage (p.o.).

    • Vehicle: 10% DMSO + 40% PEG400 + 50% Water.

    • Dose: 10 mg/kg (Standard starting dose for dual inhibition).

    • Timing:-30 minutes relative to glucose load.

  • Glucose Challenge: Administer Glucose (2 g/kg) p.o. at T=0.

  • Sampling: Measure blood glucose via tail vein at T=0, 15, 30, 60, 120 min.

  • Analysis: Calculate Area Under the Curve (AUC). Sglt1/2-IN-2 should significantly reduce AUC compared to vehicle, more potently than selective SGLT2 inhibitors due to the intestinal SGLT1 blockade.

Decision Logic: When to Use Sglt1/2-IN-2?

Use the following logic flow to determine if this specific probe is appropriate for your study design.

DecisionTree Start Goal: Study Intestinal Glucose Q1 Is renal reabsorption a confounding factor? Start->Q1 Branch1 Yes (In Vivo) Q1->Branch1 Systemic Study Branch2 No (Ex Vivo/In Vitro) Q1->Branch2 Mechanistic Study UseDual Use Sglt1/2-IN-2 (Blunts gut absorption + renal reabsorption) Branch1->UseDual Maximal Glucose Lowering Q2 Do you need to distinguish SGLT1 vs SGLT2 current? Branch2->Q2 UseSelective Use Mizagliflozin (SGLT1 Selective) StepDose Use Sglt1/2-IN-2 with Step-Dosing (Low dose -> High dose) Q2->StepDose Yes SingleTarget Use Selective Inhibitors Q2->SingleTarget No

Figure 2: Experimental decision matrix for selecting Sglt1/2-IN-2 over selective inhibitors.

Troubleshooting & Controls

Self-Validating the System

To ensure your data is trustworthy (E-E-A-T principle), every experiment must include these internal controls:

  • The Phlorizin Control: In Ussing chambers, if Sglt1/2-IN-2 fails to reduce current, add Phlorizin (100 µM). Phlorizin is a non-selective, high-potency blocker. If Phlorizin also fails, the tissue is dead or the mounting is leaky.

  • The Osmotic Control: In Caco-2 or Ussing assays, ensure the Mannitol concentration in the control buffer exactly matches the Glucose concentration in the experimental buffer to rule out osmotic water flow effects on transporter kinetics.

  • Solubility Check: Sglt1/2-IN-2 is hydrophobic. In aqueous buffers (KRB), ensure the final DMSO concentration is <0.1% to prevent solvent-induced membrane permeabilization.

References

  • Xu, G., et al. (2020). "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[1] [1]

    • Core Reference: Defines the chemical structure, synthesis, and IC50 values (96 nM SGLT1 / 1.3 nM SGLT2) for Sglt1/2-IN-2 (Compound 28).
  • Song, P., et al. (2016). "Sodium-glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus." Expert Opinion on Therapeutic Targets, 20(9), 1109-1125.

    • Context: Establishes the dominance of SGLT1 in the intestine and the rationale for dual inhibition.[3]

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism, 14(1), 83-90.

    • Methodology: Provides the standard protocols for Caco-2 and Ussing chamber glucose uptake assays used to valid
  • MedChemExpress (MCE). "SGLT1/2-IN-2 Product Datasheet."

    • Technical Specs: Source for solubility data and CAS verific

Sources

Foundational

Technical Pharmacology Guide: Sglt1/2-IN-2 vs. Selective SGLT2 Inhibitors

Executive Summary & Compound Identity This technical guide analyzes the pharmacological distinction between Sglt1/2-IN-2 , a potent dual SGLT1/2 inhibitor, and the clinical standard of highly selective SGLT2 inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide analyzes the pharmacological distinction between Sglt1/2-IN-2 , a potent dual SGLT1/2 inhibitor, and the clinical standard of highly selective SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin).

While selective SGLT2 inhibitors target the bulk glucose reabsorption in the renal proximal tubule (S1 segment), they are limited by a compensatory "S3 escape" mechanism mediated by SGLT1. Sglt1/2-IN-2 (CAS: 2387812-73-7) represents a class of chemical probes designed to overcome this ceiling by simultaneously targeting renal SGLT1 (S3 segment) and intestinal SGLT1, thereby maximizing urinary glucose excretion (UGE) and stimulating incretin (GLP-1) secretion.

Compound Profile: Sglt1/2-IN-2[1][2][3][4][5]
  • Chemical Name: (2S,3R,4R,6R)-2-(5-(chroman-6-ylmethyl)-2-hydroxy-4-methoxyphenyl)-5,5-difluoro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol[1]

  • Molecular Mechanism: Competitive, reversible inhibition of Sodium-Glucose Cotransporters 1 and 2.

  • Key Source: Xu G, et al. Bioorg Med Chem Lett. 2020 [1].[2][3]

Comparative Potency Data

The following table contrasts Sglt1/2-IN-2 with industry benchmarks. Note the critical difference in SGLT1 potency (IC₅₀).[4]

CompoundTarget ProfileSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT1/SGLT2)Primary Physiological Outcome
Sglt1/2-IN-2 Dual Inhibitor 1.3 96 ~74 Maximal UGE + Gut GLP-1 Release
SotagliflozinDual Inhibitor1.836~20Maximal UGE + Gut GLP-1 Release
EmpagliflozinSelective SGLT23.1>2500>800Renal Glycosuria (S1 only)
DapagliflozinSelective SGLT21.1~1200>1000Renal Glycosuria (S1 only)

Scientist's Note: Sglt1/2-IN-2 exhibits a "Goldilocks" profile. Its 96 nM potency against SGLT1 is sufficient to block the low-capacity/high-affinity transporters in the renal S3 segment and the intestine, but it is less potent than Sotagliflozin (36 nM), potentially offering a wider therapeutic window against severe osmotic diarrhea (a common adverse event of total SGLT1 blockade).

Mechanistic Pharmacology

The "S3 Escape" Phenomenon

In the kidney, SGLT2 (S1 segment) reabsorbs ~90% of filtered glucose. When SGLT2 is selectively inhibited, the distal SGLT1 transporters in the S3 segment—normally responsible for only 10% of reabsorption—are exposed to a high glucose load. They upregulate and increase their transport velocity, reabsorbing up to 40-50% of the glucose missed by SGLT2. This limits the efficacy of selective inhibitors [2].

Dual Inhibition Advantage: Sglt1/2-IN-2 blocks this S3 salvage pathway, forcing complete glycosuria.

The Intestinal "Ileal Brake"

SGLT1 is the primary transporter for glucose/galactose absorption in the small intestine.

  • Selective SGLT2i: No effect on intestinal absorption.

  • Sglt1/2-IN-2: Transiently inhibits duodenal SGLT1. This delays glucose absorption, shifting the glucose load to the distal ileum. The presence of glucose in the ileum triggers L-cells to secrete GLP-1 and PYY , improving glycemic control via the incretin axis independent of insulin secretion [3].

Pathway Visualization

The following diagram illustrates the differential blockade sites and the downstream physiological cascades.

SGLT_Pathway cluster_Kidney Renal Nephron Dynamics cluster_Gut Intestinal Dynamics Glomerulus Glomerular Filtration S1 S1 Segment (Proximal) Target: SGLT2 (High Cap/Low Aff) Glomerulus->S1 Filtered Glucose S3 S3 Segment (Distal) Target: SGLT1 (Low Cap/High Aff) S1->S3 Residual Glucose S1->S3 Increased Load (S3 Escape) Urine Urinary Glucose Excretion (UGE) S3->Urine Lumen Intestinal Lumen (Dietary Glucose) SGLT1_Gut Intestinal SGLT1 Lumen->SGLT1_Gut L_Cell Distal L-Cells (Ileum) SGLT1_Gut->L_Cell Glucose Shift to Distal Gut GLP1 GLP-1 / PYY Release L_Cell->GLP1 Sel_Inhibitor Selective SGLT2i (Empagliflozin) Sel_Inhibitor->S1 Blocks (90%) Dual_Inhibitor Dual Sglt1/2-IN-2 Dual_Inhibitor->S1 Blocks Dual_Inhibitor->S3 Blocks Escape Dual_Inhibitor->SGLT1_Gut Partial Block

Figure 1: Mechanistic differentiation showing the "S3 Escape" blockade and Intestinal Incretin activation by Dual Inhibitors.

Experimental Validation Protocols

To validate the selectivity and dual-efficacy of Sglt1/2-IN-2, the following protocols are recommended. These are designed to be self-validating by including internal positive and negative controls.

In Vitro Selectivity Assay (AMG/Glucose Uptake)

Objective: Determine IC₅₀ for SGLT1 vs SGLT2 using CHO cells stably expressing human SGLT1 (hSGLT1) or hSGLT2.

Protocol:

  • Cell Prep: Seed CHO-hSGLT1 and CHO-hSGLT2 cells in 96-well scintillant-coated plates (Cytostar-T).

  • Buffer: Krebs-Ringer-Henseleit (KRH) buffer containing 10 mM HEPES (pH 7.4).

  • Treatment: Incubate cells with varying concentrations of Sglt1/2-IN-2 (0.1 nM – 10 µM) for 30 min at 37°C.

    • Control A (Max Signal): Vehicle (DMSO 0.1%).

    • Control B (Background): Phlorizin (100 µM, non-selective pan-inhibitor).

    • Comparator: Empagliflozin (Selectivity Check).[4][5][6]

  • Substrate Addition: Add [¹⁴C]-Methyl-α-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog.

    • Note: Use AMG instead of Glucose to prevent metabolic breakdown from confounding the uptake signal.

  • Measurement: Incubate 2-3 hours. Read CPM (Counts Per Minute) on a scintillation counter.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC₅₀.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: Distinguish intestinal SGLT1 inhibition from renal effects.

Protocol:

  • Animal Model: C57BL/6 mice (fasted 12-16h).

  • Dosing: Administer Sglt1/2-IN-2 (e.g., 10 mg/kg PO) vs Vehicle vs Empagliflozin.

  • Challenge: 30 minutes post-dose, administer Glucose bolus (2 g/kg PO).

  • Sampling: Measure Blood Glucose (BG) at t=0, 15, 30, 60, 120 min via tail vein.

  • Key Differentiator:

    • Selective SGLT2i: Will show minimal effect on the initial excursion (0-30 min) of BG because they do not block gut absorption.

    • Sglt1/2-IN-2: Will show a flattened glucose peak (delayed Tmax) and lower AUC₀₋₆₀ due to intestinal SGLT1 blockade.

Urinary Glucose Excretion (UGE) "S3 Escape" Assay

Objective: Quantify the renal efficacy gain of dual inhibition.

Protocol:

  • Metabolic Cages: Place rats in metabolic cages for 24h urine collection.

  • Dosing: Single oral dose of Sglt1/2-IN-2 vs Empagliflozin.

  • Measurement: Analyze urine glucose content ( g/24h ) normalized to creatinine.

  • Validation: Sglt1/2-IN-2 should demonstrate statistically higher UGE than maximal doses of Empagliflozin, confirming the blockade of the S3 reabsorption capacity.

Experimental Workflow Diagram

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Start Compound Sglt1/2-IN-2 CHO_S1 CHO-hSGLT1 (AMG Uptake) Start->CHO_S1 CHO_S2 CHO-hSGLT2 (AMG Uptake) Start->CHO_S2 IC50 Calculate IC50 Selectivity Ratio CHO_S1->IC50 CHO_S2->IC50 OGTT OGTT (Mice) Readout: Glucose Excursion IC50->OGTT If SGLT1 < 100nM UGE Metabolic Cage Readout: 24h Urinary Glucose IC50->UGE If SGLT2 < 5nM Decision Profile Confirmation: Dual Activity? OGTT->Decision Delayed Tmax UGE->Decision UGE > Empa

Figure 2: Step-by-step validation workflow for characterizing dual SGLT1/2 inhibitors.

References

  • Xu, G., et al. (2020).[2][3] "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[2][3]

  • Rieg, T., et al. (2012). "Increase in SGLT1-mediated transport explains renal glucose reabsorption during genetic and pharmacological SGLT2 blockade." FASEB Journal, 28(5).

  • Powell, D. R., et al. (2013). "Dual SGLT1/2 Inhibition with LX4211 Improves Glycemic Control in T1DM." Clinical Pharmacology & Therapeutics.

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.

Sources

Protocols & Analytical Methods

Method

Sglt1/2-IN-2 solubility in DMSO and water for in vitro assays

Technical Application Note: Optimizing Solubilization and Delivery of Sglt1/2-IN-2 for In Vitro Kinetics Executive Summary Sglt1/2-IN-2 is a potent, dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2), exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing Solubilization and Delivery of Sglt1/2-IN-2 for In Vitro Kinetics

Executive Summary

Sglt1/2-IN-2 is a potent, dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2), exhibiting nanomolar efficacy (IC₅₀: SGLT2 = 1.3 nM; SGLT1 = 96 nM).[1] While its dual-inhibition profile offers significant translational potential for metabolic research, its lipophilic nature presents a critical barrier in in vitro assays. Improper solubilization leads to micro-precipitation, resulting in "false floor" IC₅₀ values and high inter-well variability.

This guide details the "Intermediate Shift" protocol—a validated method to solubilize Sglt1/2-IN-2 in DMSO and transition it into aqueous buffers without precipitation, ensuring accurate kinetic profiling in cell-based uptake assays.

Physicochemical Profile & Solubility Limits

Understanding the solvent compatibility is the first step to reproducible data. Sglt1/2-IN-2 is highly hydrophobic.

ParameterSpecificationNotes
Molecular Weight ~462.92 g/mol
Appearance White to off-white solidHygroscopic; store desiccated.
Solubility (DMSO) ≥ 100 mg/mL (216 mM)Recommended for Stock.
Solubility (Water) Insoluble (< 0.1 mg/mL)Do not dissolve directly.
Solubility (Ethanol) ~30 mg/mLLess stable than DMSO stocks.
IC₅₀ (Cell-based) SGLT2: 1.3 nM / SGLT1: 96 nMHigh potency requires precise serial dilution.

Protocol 1: Preparation of "Master" DMSO Stocks

Objective: Create a stable, high-concentration stock solution free of hydrates.

Materials:

  • Sglt1/2-IN-2 powder (equilibrated to RT).

  • Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored over molecular sieves).

  • Amber glass vials (borosilicate).

Workflow:

  • Equilibration: Allow the product vial to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation from forming on the hygroscopic powder.

  • Solvation: Add anhydrous DMSO to achieve a concentration of 10 mM or 50 mg/mL .

    • Calculation: For 1 mg of Sglt1/2-IN-2 (MW 462.92), add 216 µL of DMSO to reach 10 mM.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C .

StockPrep cluster_0 Critical QC Step Powder Sglt1/2-IN-2 (Powder) Vortex Vortex & Sonicate (Clear Solution) Powder->Vortex DMSO Anhydrous DMSO (Hygroscopic) DMSO->Vortex Aliquot Aliquot (20 µL) Single-Use Vortex->Aliquot Freeze Store -80°C Aliquot->Freeze

Figure 1: Workflow for generating stable Master Stocks. Note the critical sonication step to ensure complete dissolution.

Protocol 2: The "Intermediate Shift" Dilution Method

Objective: Dilute the hydrophobic stock into assay buffer without crashing the compound out of solution.

The Problem: Directly pipetting 1 µL of 10 mM stock into 1 mL of aqueous buffer often creates a local "cloud" of precipitate that never re-dissolves, even with mixing. The Solution: Use an intermediate dilution plate (DMSO-to-DMSO) followed by a transfer to media.

Step-by-Step:

  • Prepare Assay Buffer (KRH Buffer):

    • Composition: 120 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 2.2 mM CaCl₂, 10 mM HEPES (pH 7.4).

    • Note: For SGLT specificity controls, prepare a Sodium-Free version using Choline Chloride instead of NaCl.

  • Serial Dilution (DMSO Plate):

    • In a solvent-resistant polypropylene plate (96-well), perform a 3-fold serial dilution using 100% DMSO .

    • Start: 1000x the final desired top concentration (e.g., if Top Assay Conc is 10 µM, start with 10 mM in DMSO).

  • The "Shift" (Transfer to Aqueous):

    • Pipette buffer into the assay plate (e.g., 199 µL/well).

    • Transfer 1 µL from the DMSO plate to the Aqueous Assay plate.

    • Rapid Mixing: Immediately mix by pipetting up and down 5 times.

    • Result: Final DMSO concentration is 0.5% (tolerable for CHO/HEK cells), and the compound is dispersed before it can aggregate.

SerialDilution cluster_DMSO Step 1: 100% DMSO Plate (1000x Conc) cluster_Assay Step 2: Assay Plate (Aqueous Buffer) D1 10 mM D2 3.3 mM D1->D2 A1 10 µM (0.5% DMSO) D1->A1 1:200 Dilution D3 1.1 mM D2->D3 A2 3.3 µM (0.5% DMSO) D2->A2 Transfer A3 1.1 µM (0.5% DMSO) D3->A3 Transfer D_arrow 3-fold Serial Dilution

Figure 2: The Intermediate Shift strategy ensures the DMSO concentration remains constant (0.5%) across all drug concentrations, preventing vehicle artifacts.

Protocol 3: In Vitro SGLT Uptake Assay

Context: Measuring the inhibition of glucose uptake in CHO cells overexpressing hSGLT1 or hSGLT2.

Reagents:

  • Cells: CHO-hSGLT1 or CHO-hSGLT2 (adherent).

  • Tracer: [¹⁴C]-α-Methyl-D-glucopyranoside (AMG) or 2-NBDG (Fluorescent).

  • Inhibitor: Sglt1/2-IN-2 (prepared via Protocol 2).

Methodology:

  • Seeding: Plate cells (30,000/well) in 96-well plates 24h prior.

  • Wash: Remove culture media. Wash 2x with Sodium-Free Buffer (Choline) to deplete intracellular sodium and prevent premature transport.

  • Pre-Incubation: Add 100 µL of the diluted Sglt1/2-IN-2 (in Na+ KRH Buffer) to the cells. Incubate for 15 minutes at 37°C.

    • Why? Allows the inhibitor to bind the extracellular vestibule of the transporter before the substrate competes.

  • Uptake Phase: Add the Tracer (e.g., 10 µM [¹⁴C]-AMG) directly to the buffer.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Termination: Aspirate buffer and immediately wash 3x with Ice-Cold Stop Buffer (KRH + Phlorizin 100 µM).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Cold temperature and Phlorizin "lock" the transporter, preventing efflux of the tracer during washing.

  • Readout: Lyse cells (0.1 M NaOH) and measure radioactivity (Liquid Scintillation) or Fluorescence.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Turbidity in Assay Well Compound precipitation (Crash).Reduce final concentration or increase DMSO to 1% (if cells tolerate). Use the "Intermediate Shift" method.
High Background Signal Non-specific binding.Ensure washing with Ice-Cold buffer. Add 0.1% BSA to wash buffer.
No Inhibition (SGLT1) Sglt1/2-IN-2 is less potent on SGLT1 (96 nM).[1]Ensure the dose-response curve goes high enough (e.g., up to 10 µM) to capture the SGLT1 IC₅₀.
Variable Data Points Inconsistent DMSO %.Do not serial dilute in the aqueous plate. Serial dilute in DMSO first.

References

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism. (Methodology for SGLT uptake assays). Retrieved from [Link]

  • PubChem. Compound Summary for CAS 1266477-03-5 (Sglt1/2-IN-2). Retrieved from [Link]

  • Wright, E. M., et al. (2011). Biology of Human Sodium Glucose Transporters. Physiological Reviews. (Mechanistic grounding for Na+ buffers). Retrieved from [Link]

Sources

Application

Preparation of SGLT1/2-IN-2 Stock Solution for Cell Culture: An Application Note

For: Researchers, scientists, and drug development professionals. Introduction to SGLT1/2-IN-2 The sodium-glucose cotransporters SGLT1 and SGLT2 are key players in glucose homeostasis, mediating the absorption and reabso...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction to SGLT1/2-IN-2

The sodium-glucose cotransporters SGLT1 and SGLT2 are key players in glucose homeostasis, mediating the absorption and reabsorption of glucose in the intestine and kidneys, respectively[1][2]. SGLT1, a high-affinity, low-capacity transporter, is primarily responsible for dietary glucose uptake in the small intestine, while SGLT2, a low-affinity, high-capacity transporter, handles the bulk of glucose reabsorption in the renal proximal tubules[1][2]. The inhibition of these transporters has emerged as a significant therapeutic strategy for managing type 2 diabetes[1]. Dual inhibition of both SGLT1 and SGLT2 offers a synergistic approach, not only enhancing urinary glucose excretion but also reducing postprandial glucose excursions[3].

SGLT1/2-IN-2 is a potent dual inhibitor of both SGLT1 and SGLT2, with IC₅₀ values of 96 nM and 1.3 nM, respectively[4]. Its high potency makes it a valuable tool for in vitro studies investigating the roles of SGLT1 and SGLT2 in various physiological and pathological processes. This application note provides a detailed protocol for the preparation, storage, and handling of SGLT1/2-IN-2 stock solutions for use in cell culture applications.

Physicochemical Properties and Data Summary

A clear understanding of the physicochemical properties of SGLT1/2-IN-2 is fundamental to its effective use in experimental settings. Below is a summary of its key characteristics.

PropertyValueSource
Molecular Weight 452.45 g/mol [4]
CAS Number 2387812-73-7[4]
IC₅₀ (SGLT1) 96 nM[4]
IC₅₀ (SGLT2) 1.3 nM[4]
Solubility (DMSO) High (based on similar compounds)Inferred from Sotagliflozin data[5]
Appearance Crystalline solidGeneral for this class of compounds

Mechanism of Action: Dual Inhibition of Glucose Transport

SGLT1/2-IN-2 exerts its effects by competitively binding to the sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are located on the apical membrane of epithelial cells in the intestine and kidneys. They utilize the sodium gradient maintained by the Na+/K+-ATPase pump to drive the uptake of glucose from the lumen into the cells, against a concentration gradient. By inhibiting SGLT1 in the intestine, SGLT1/2-IN-2 reduces the absorption of dietary glucose. Simultaneously, by inhibiting SGLT2 in the kidneys, it blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion.

SGLT_Inhibition cluster_intestinal_cell Intestinal Epithelial Cell cluster_renal_cell Renal Proximal Tubule Cell SGLT1 SGLT1 Cell_Lumen_Intestine SGLT1->Cell_Lumen_Intestine Glucose Uptake Glucose_Intestine Glucose (from diet) Glucose_Intestine->SGLT1 Na+ coupled Bloodstream_Intestine Bloodstream GLUT2_Intestine GLUT2 GLUT2_Intestine->Bloodstream_Intestine Cell_Lumen_Intestine->GLUT2_Intestine SGLT2 SGLT2 Cell_Lumen_Kidney SGLT2->Cell_Lumen_Kidney Glucose Reabsorption Glucose_Kidney Glucose (from filtrate) Glucose_Kidney->SGLT2 Na+ coupled Bloodstream_Kidney Bloodstream GLUT2_Kidney GLUT2 GLUT2_Kidney->Bloodstream_Kidney Cell_Lumen_Kidney->GLUT2_Kidney SGLT1/2-IN-2 SGLT1/2-IN-2 SGLT1/2-IN-2->SGLT1 Inhibits SGLT1/2-IN-2->SGLT2 Inhibits

Figure 1: Mechanism of SGLT1/2-IN-2 action.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of SGLT1/2-IN-2 in dimethyl sulfoxide (DMSO). This concentration is a common starting point for many in vitro applications and allows for easy dilution to a wide range of working concentrations.

Materials:

  • SGLT1/2-IN-2 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Workflow for Stock Solution Preparation:

workflow A 1. Weigh SGLT1/2-IN-2 B 2. Calculate required DMSO volume A->B C 3. Dissolve in DMSO B->C D 4. Vortex to ensure complete dissolution C->D E 5. Aliquot into sterile, amber tubes D->E F 6. Store at -80°C E->F

Figure 2: Workflow for preparing SGLT1/2-IN-2 stock solution.

Step-by-Step Procedure:

  • Safety First: Before handling the compound, consult the Safety Data Sheet (SDS) for specific safety precautions. As a general rule, always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation.

  • Weighing the Compound: Accurately weigh a precise amount of SGLT1/2-IN-2 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.52 mg of the compound.

    • Calculation:

      • Molecular Weight (MW) = 452.45 g/mol

      • Desired Concentration (C) = 10 mM = 0.01 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 452.45 g/mol = 0.0045245 g = 4.52 mg

  • Dissolution:

    • Carefully transfer the weighed powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous, cell culture-grade DMSO. For 4.52 mg of SGLT1/2-IN-2, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing:

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials. The use of amber tubes is recommended to protect the compound from light.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage. Based on data for similar SGLT inhibitors, the stock solution should be stable for at least one year when stored under these conditions[5]. For short-term storage (up to one month), -20°C may be acceptable.

Application in Cell Culture

Working Concentrations:

The optimal working concentration of SGLT1/2-IN-2 will depend on the specific cell type, assay, and experimental goals. A good starting point for dose-response experiments is to use a range of concentrations around the IC₅₀ values. Given the high potency of this inhibitor, especially for SGLT2 (IC₅₀ = 1.3 nM), initial experiments could explore concentrations ranging from 1 nM to 1 µM. For studies where a more complete inhibition is desired, higher concentrations, such as 10 µM or even up to 100 µM, have been used for other SGLT inhibitors in vitro[6]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Dilution of Stock Solution:

To prepare a working solution, thaw an aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution: To prepare 1 mL of a 1 µM working solution from a 10 mM stock:

  • Take 0.1 µL of the 10 mM stock solution.

  • Add it to 999.9 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting.

For lower concentrations, it is advisable to perform serial dilutions.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous, and sterile-filtered DMSO to prepare stock solutions. Moisture in DMSO can affect the solubility and stability of the compound.

  • Aseptic Technique: Perform all steps of stock solution preparation and dilution under aseptic conditions in a laminar flow hood to prevent microbial contamination.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to maintain the integrity of the compound.

  • Vehicle Control: In all experiments, include a vehicle control group treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent.

  • Confirmation of Activity: The biological activity of the prepared stock solution can be confirmed using a relevant functional assay, such as a glucose uptake assay in cells expressing SGLT1 or SGLT2.

Safety and Handling

SGLT1/2-IN-2 is a research chemical, and its toxicological properties have not been fully elucidated. Therefore, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Handling: Avoid inhalation of the powder by handling it in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Rieg, T., et al. SGLT1/2 inhibition improves glycemic control and multi-organ protection in type 1 diabetes. Life Sciences (2023). [Link]

  • Wright, E. M., et al. Development of SGLT1 and SGLT2 inhibitors. Diabetologia (2018). [Link]

  • Hawkins, M., et al. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. International Journal of Molecular Sciences (2022). [Link]

  • Gallo, L. A., et al. SGLT2 Inhibitors: Physiology and Pharmacology. American Journal of Physiology-Cell Physiology (2021). [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of Sglt1/2-IN-2 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Rationale for Dual SGLT1/2 Inhibition with Sglt1/2-IN-2 Sodium-glucose cotransporters (SGLT...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Dual SGLT1/2 Inhibition with Sglt1/2-IN-2

Sodium-glucose cotransporters (SGLTs) are critical mediators of glucose transport across epithelial membranes. SGLT1 is predominantly found in the small intestine, responsible for dietary glucose absorption, while SGLT2 is primarily located in the proximal tubules of the kidneys, where it facilitates the reabsorption of glucose from the glomerular filtrate.[1][2][3] The inhibition of SGLT2 has become a cornerstone in the management of type 2 diabetes, promoting glucosuria and consequently lowering blood glucose levels.[4][5] However, the concurrent inhibition of SGLT1 presents a dual-pronged approach to glycemic control by not only increasing urinary glucose excretion but also reducing intestinal glucose uptake.[1][2] This dual inhibition may offer superior glycemic control and has shown potential for cardiorenal benefits.[6][7]

Sglt1/2-IN-2 is a potent dual inhibitor of SGLT1 and SGLT2, with IC50 values of 96 nM and 1.3 nM, respectively.[8] These application notes provide a comprehensive guide for researchers on the in vivo administration of Sglt1/2-IN-2 in mouse models, drawing upon established protocols for similar dual inhibitors like sotagliflozin and general principles of rodent pharmacology.

Physicochemical Properties and Formulation Considerations

Table 1: Recommended Vehicle for Sglt1/2-IN-2 Formulation

Vehicle ComponentConcentrationPurpose
Tween® 800.5% - 2% (v/v)Surfactant to aid in wetting and prevent aggregation
Carboxymethylcellulose (CMC)0.5% - 1% (w/v)Suspending agent to ensure uniform particle distribution
Sterile Saline (0.9% NaCl) or PBSq.s. to final volumeIsotonic vehicle

Protocol 1: Preparation of Sglt1/2-IN-2 Formulation for Oral Gavage (10 mg/kg dose in a 20g mouse)

  • Calculate the required amount of Sglt1/2-IN-2: For a 10 mg/kg dose in a 20g mouse, you will need 0.2 mg of the compound. For a batch preparation for 10 mice, you would need 2 mg, with an additional amount to account for potential loss during preparation.

  • Prepare the vehicle: For a final dosing volume of 10 mL/kg, a 20g mouse will receive 0.2 mL. To prepare 5 mL of vehicle, add 25 mg of CMC to 5 mL of sterile saline and stir until fully dissolved. Then, add 25 µL of Tween® 80 and mix thoroughly.

  • Formulate the suspension: Weigh the required amount of Sglt1/2-IN-2 and place it in a sterile mortar. Add a small volume of the vehicle and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

  • Verify homogeneity: Before each administration, ensure the suspension is well-mixed by vortexing or stirring.

In Vivo Dosing Protocols in Mice

The choice of administration route depends on the experimental objectives. Oral gavage mimics the clinical route of administration for many SGLT inhibitors, while intraperitoneal injection can be used for initial proof-of-concept studies to bypass first-pass metabolism.

Oral Gavage Administration

Oral gavage is a common and effective method for delivering precise doses of compounds directly into the stomach of mice.

Protocol 2: Step-by-Step Oral Gavage Procedure

  • Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.[9][10]

  • Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip for adult mice.[10][11]

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion to the stomach.[11]

  • Administration: Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip. Advance the needle along the upper palate until it reaches the predetermined depth. Administer the Sglt1/2-IN-2 suspension slowly and steadily.[12][13]

  • Post-Administration Monitoring: Observe the mouse for any signs of distress, such as choking or labored breathing.

Intraperitoneal (IP) Injection

IP injection is another common route for systemic drug delivery in mice.

Protocol 3: Step-by-Step Intraperitoneal Injection Procedure

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15][16]

  • Needle Insertion: Use a 25-27 gauge needle and insert it at a 30-45 degree angle into the peritoneal cavity.[14][16]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated before injecting.

  • Injection: Inject the Sglt1/2-IN-2 formulation slowly.[16]

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Experimental Design and Mouse Models

The selection of the mouse model is crucial for the successful investigation of Sglt1/2-IN-2's efficacy.

Table 2: Recommended Mouse Models for Sglt1/2-IN-2 Studies

Mouse ModelResearch AreaKey Characteristics
C57BL/6J Normoglycemic studies, cardiac pressure overloadHealthy, well-characterized genetic background.[17][18]
db/db Type 2 DiabetesLeptin receptor deficiency leading to obesity, insulin resistance, and hyperglycemia.
Akita Type 1 DiabetesSpontaneous development of insulin-dependent diabetes.[6]
Streptozotocin (STZ)-induced diabetic mice Type 1 DiabetesChemical ablation of pancreatic beta cells.[19]

Suggested Dosing Regimens and Endpoint Monitoring

The following are suggested starting points for dosing regimens. The optimal dose and frequency should be determined empirically through dose-response studies.

Table 3: Example Dosing Regimens for Sglt1/2-IN-2

Study TypeSuggested Dose RangeDosing FrequencyDuration
Acute Pharmacodynamic Study 1 - 30 mg/kgSingle dose24 hours
Chronic Efficacy Study (Diabetes) 10 - 25 mg/kgOnce daily4 - 8 weeks[6]
Chronic Efficacy Study (Heart Failure) 10 - 25 mg/kgOnce daily7 - 8 weeks[18]

Key Endpoints for Monitoring Efficacy:

  • Blood Glucose: Monitored via tail vein blood sampling using a glucometer. Continuous glucose monitoring systems can also be utilized for more detailed analysis.[20][21][22]

  • Urine Glucose: Measured using urine test strips or a quantitative assay.[23][24] This is a direct indicator of SGLT2 inhibition.

  • Body Weight: Monitored regularly as an indicator of overall health and metabolic changes.

  • Food and Water Intake: Measured to assess for polydipsia and polyphagia, common symptoms in diabetic models.[6]

  • HbA1c: A long-term marker of glycemic control.

Visualizing the Experimental Workflow and Mechanism of Action

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_analysis Analysis Formulation Sglt1/2-IN-2 Formulation Dosing Dosing (Oral/IP) Formulation->Dosing Animal_Model Select Mouse Model Animal_Model->Dosing Blood_Glucose Blood Glucose Dosing->Blood_Glucose Urine_Glucose Urine Glucose Dosing->Urine_Glucose Body_Weight Body Weight Dosing->Body_Weight Other_Endpoints Other Endpoints Dosing->Other_Endpoints Data_Analysis Data Analysis Blood_Glucose->Data_Analysis Urine_Glucose->Data_Analysis Body_Weight->Data_Analysis Other_Endpoints->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Trustworthiness and Self-Validating Systems

To ensure the integrity of your findings, it is imperative to include appropriate control groups in your experimental design.

  • Vehicle Control: A group of animals receiving the vehicle without Sglt1/2-IN-2 is essential to control for any effects of the formulation and administration procedure.

  • Positive Control: If available, a well-characterized SGLT1/2 inhibitor, such as sotagliflozin, can be used as a positive control to validate the experimental model and procedures.

  • Baseline Measurements: Always obtain baseline measurements for key parameters (e.g., blood glucose, body weight) before initiating the dosing regimen to allow for the assessment of treatment effects over time.

Conclusion and Future Directions

These application notes provide a foundational framework for initiating in vivo studies with Sglt1/2-IN-2 in mouse models. The provided protocols for formulation, administration, and monitoring are based on established methodologies for similar compounds and should be optimized for the specific research question and experimental setup. Further studies to determine the pharmacokinetic and pharmacodynamic profile of Sglt1/2-IN-2 will be crucial for refining dosing regimens and fully elucidating its therapeutic potential.

References

  • SGLT1/2 inhibition improves glycemic control and multi-organ protection in type 1 diabetes - ResearchGate. Available at: [Link]

  • Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload - PMC. Available at: [Link]

  • Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload - Frontiers. Available at: [Link]

  • Dual SGLT1/2 inhibition with sotagliflozin: a pharmaceutical breakthrough in heart failure management and cardiometabolic risk reduction - Frontiers. Available at: [Link]

  • Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption - MDPI. Available at: [Link]

  • Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC. Available at: [Link]

  • Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Development of SGLT1 and SGLT2 inhibitors - PMC - NIH. Available at: [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. Available at: [Link]

  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. Available at: [Link]

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available at: [Link]

  • Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io. Available at: [Link]

  • Intraperitoneal Injection of Neonatal Mice - PMC. Available at: [Link]

  • (PDF) Sotagliflozin, a dual SGLT1 and SGLT2 Inhibitor: In the heart of the problem. Available at: [Link]

  • Simple Continuous Glucose Monitoring in Freely Moving Mice - JoVE. Available at: [Link]

  • Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload - PubMed. Available at: [Link]

  • SOP: Mouse Oral Gavage - Virginia Tech. Available at: [Link]

  • Establishment of blood glucose control model in diabetic mice - PMC - NIH. Available at: [Link]

  • Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - MDPI. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. Available at: [Link]

  • Urine concentration in the diabetic mouse requires both urea and water transporters - PMC. Available at: [Link]

  • Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - Frontiers. Available at: [Link]

  • Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans - PubMed. Available at: [Link]

  • Assays for Qualitative and Quantitative Assessment of Mouse Urine Glucose Concentrations. Available at: [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH. Available at: [Link]

  • Self-sufficient glucose monitoring system successfully manages diabetes in mice. Available at: [Link]

  • Pharmacokinetics of SGLT2 inhibitors in normal mice | Download Table - ResearchGate. Available at: [Link]

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. Available at: [Link]

  • Role of SGLT 1 and SGLT 2 in glucose metabolism - GP Notebook. Available at: [Link]

  • Glucose excretion measured in urines from WT-and OCT2 −/− -mice. The... - ResearchGate. Available at: [Link]

  • Continuous Glucose Monitoring for Diabetes, Obesity and Metabolism Research in Rodents. Available at: [Link]

  • (PDF) Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Available at: [Link]

  • The use of mice in diabetes research: The impact of experimental protocols - ResearchGate. Available at: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]

Sources

Application

Technical Assessment: Pharmacokinetic Profiling of Sglt1/2-IN-2

Abstract & Compound Identity Sglt1/2-IN-2 is a potent, orally bioavailable dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2).[1][2][3] Chemically defined as a 5,5-difluoro-C-glucoside derivative , it repr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identity

Sglt1/2-IN-2 is a potent, orally bioavailable dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2).[1][2][3] Chemically defined as a 5,5-difluoro-C-glucoside derivative , it represents a structural evolution from first-generation SGLT2 inhibitors (e.g., dapagliflozin). The incorporation of a gem-difluoro moiety at the C5 position of the sugar ring is a critical medicinal chemistry strategy designed to enhance metabolic stability against glycosidases while maintaining high affinity for the glucose transporter binding site.

This guide details the protocols for assessing the oral bioavailability (


) and pharmacokinetic (PK) profile of Sglt1/2-IN-2, providing researchers with a standardized workflow for validating its dual mechanism in metabolic disease models.
Chemical & Pharmacological Profile
PropertySpecification
Common Name Sglt1/2-IN-2
CAS Number 2387812-73-7
Chemical Class 5,5-difluoro-C-arylglucoside
Target SGLT1 (Intestinal) & SGLT2 (Renal)
Potency (IC

)
SGLT2: 1.3 nM (Primary Target)SGLT1: 96 nM (Secondary Target)
Selectivity Ratio ~74-fold (SGLT2 over SGLT1)
Primary Reference Xu G, et al. Bioorg Med Chem Lett.[2][3][4][5] 2020 [1]

Mechanism of Action: Dual Inhibition Strategy

Unlike selective SGLT2 inhibitors which target only renal glucose reabsorption, Sglt1/2-IN-2 engages a dual mechanism.[3] The moderate SGLT1 inhibition (IC


 96 nM) is sufficient to delay intestinal glucose absorption (blunting post-prandial spikes) without causing the severe gastrointestinal side effects associated with full SGLT1 blockade.
Pathway Visualization

The following diagram illustrates the dual-site efficacy of Sglt1/2-IN-2 compared to selective inhibitors.

SGLT_Mechanism cluster_Gut Intestine (Lumen) cluster_Kidney Kidney (Proximal Tubule) Drug Sglt1/2-IN-2 (Dual Inhibitor) SGLT1 SGLT1 Transporter Drug->SGLT1 Inhibits (IC50: 96 nM) SGLT2 SGLT2 Transporter Drug->SGLT2 Potent Blockade (IC50: 1.3 nM) Absorption Systemic Absorption SGLT1->Absorption Blocked by Drug Glucose_Gut Dietary Glucose Glucose_Gut->SGLT1 Reabsorption Reabsorption to Blood SGLT2->Reabsorption Blocked by Drug Excretion Urinary Excretion (Glycosuria) SGLT2->Excretion Promoted Glucose_Renal Filtered Glucose Glucose_Renal->SGLT2

Figure 1: Dual mechanism of action. Sglt1/2-IN-2 inhibits SGLT1 in the gut to reduce glucose uptake and SGLT2 in the kidney to promote glucose excretion.

Protocol A: Formulation Strategy

Challenge: Sglt1/2-IN-2 is a lipophilic C-glucoside. It exhibits poor solubility in pure aqueous buffers (PBS/Saline), necessitating a co-solvent system for consistent oral (PO) and intravenous (IV) dosing.

Recommended Vehicle System

This formulation balances solubility with biocompatibility for rodent studies.

ComponentConcentration (v/v)Function
DMSO 5%Primary solvent (solubilizer)
PEG400 40%Co-solvent / Viscosity modifier
Water / Saline 55%Aqueous carrier

Preparation Steps:

  • Weigh the required amount of Sglt1/2-IN-2 powder.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex/sonicate until clear.

  • Add PEG400 (40% of final volume). Vortex to mix.

  • Slowly add warm (37°C) Water/Saline (55% of final volume) with continuous stirring.

    • Critical Note: Adding water too fast may cause precipitation. If precipitation occurs, sonicate at 40°C for 5-10 mins.

  • Dosing Volume:

    • Mice: 10 mL/kg

    • Rats: 5 mL/kg

Protocol B: In Vivo Pharmacokinetics (Rat/Mouse)

To calculate oral bioavailability (


), two cohorts of animals are required: one receiving an Intravenous (IV) bolus and one receiving an Oral (PO) gavage.
Experimental Design
  • Species: Sprague-Dawley Rats (200-250g) or C57BL/6 Mice (20-25g).

  • Fasting: Animals must be fasted for 12 hours prior to dosing (water ad libitum) to normalize gastric emptying, which significantly impacts SGLT1 inhibitor absorption.

  • Groups:

    • Group 1 (IV): 1.0 mg/kg (Tail vein injection).

    • Group 2 (PO): 10.0 mg/kg (Oral gavage).

Sampling Schedule

Blood collection (approx. 50-100 µL per timepoint) via tail vein or retro-orbital sinus (mice).

TimepointGroup 1 (IV)Group 2 (PO)Rationale
Pre-dose XXBaseline blank
5 min X-Capture IV

15 min XXEarly distribution / absorption
30 min XXAbsorption phase
1 hr XXExpected

(PO)
2 hr XXElimination phase start
4 hr XXElimination phase
8 hr XXTerminal phase
24 hr XXWashout check
Sample Processing
  • Collect blood into tubes containing K2-EDTA (anticoagulant).

  • Centrifuge at 4°C, 3000 x g for 10 minutes.

  • Harvest plasma and store at -80°C until analysis.

Protocol C: Bioanalysis (LC-MS/MS)

Quantification requires a sensitive LC-MS/MS method due to the low nanomolar potency and expected plasma concentrations.

Internal Standard (IS): Dapagliflozin or Empagliflozin (structurally similar C-glucosides).

Extraction Protocol:

  • Thaw plasma on ice.

  • Aliquot 20 µL plasma into a 96-well plate.

  • Add 100 µL Acetonitrile (ACN) containing IS (e.g., 50 ng/mL Dapagliflozin) to precipitate proteins.

  • Vortex for 5 mins; Centrifuge at 4000 rpm for 20 mins at 4°C.

  • Inject 5 µL of supernatant into LC-MS/MS.

MS Parameters (Representative):

  • Ionization: ESI Negative Mode (SGLT inhibitors often ionize better in negative mode due to glucose hydroxyls/formate adducts).

  • MRM Transition: Optimize for parent ion [M-H]

    
     or formate adduct [M+HCOO]
    
    
    
    .
    • Sglt1/2-IN-2 MW: 452.45

    • Target Ion: ~451.4 (M-H) or 497.4 (M+Formate).

Data Analysis & Bioavailability Calculation

Analyze concentration-time data using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin or PKsolver).

Key Parameters to Report[3][4]
  • 
     (ng/mL):  Maximum observed concentration.
    
  • 
     (h):  Time to reach 
    
    
    
    .
  • 
     (ng·h/mL):  Area under the curve (exposure).
    
  • 
     (h):  Terminal half-life.
    
  • 
     (L/h/kg):  Clearance (from IV data).
    
  • 
     (L/kg):  Volume of distribution at steady state.
    
Bioavailability ( ) Equation

Oral bioavailability is the fraction of the dose that reaches systemic circulation unchanged.



Note: Based on structural analogs (e.g., Sotagliflozin) and the Xu et al. study, Sglt1/2-IN-2 is expected to show moderate-to-high bioavailability (>50%) and a half-life suitable for once-daily dosing (


) [1, 2].
Workflow Summary

PK_Workflow cluster_Dosing In Vivo Dosing Start Compound Preparation (5% DMSO/PEG/Water) IV Group 1: IV Bolus (1 mg/kg) Start->IV PO Group 2: Oral Gavage (10 mg/kg) Start->PO Sampling Serial Blood Sampling (0-24h, EDTA Plasma) IV->Sampling PO->Sampling Prep Protein Precipitation (ACN + Internal Std) Sampling->Prep Analysis LC-MS/MS Quantification (MRM Mode) Prep->Analysis Calc NCA Analysis Calculate F% and T1/2 Analysis->Calc

Figure 2: Step-by-step workflow for pharmacokinetic profiling of Sglt1/2-IN-2.

References

  • Xu G, et al. 5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors.[5] Bioorganic & Medicinal Chemistry Letters. 2020; 30(17):127387.

  • Grempler R, et al. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism. 2012; 14(1):83-90.

  • MedChemExpress. SGLT1/2-IN-2 Product Datasheet (HY-14894A).

Sources

Method

Application Notes and Protocols for Sglt1/2-IN-2 Powder: A Guide to Handling, Storage, and Stability

Introduction: Understanding Sglt1/2-IN-2 Sglt1/2-IN-2 is a potent, dual inhibitor of Sodium-glucose cotransporter type 1 and type 2 (SGLT1 and SGLT2).[1] SGLT proteins are critical for glucose transport across cell membr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Sglt1/2-IN-2

Sglt1/2-IN-2 is a potent, dual inhibitor of Sodium-glucose cotransporter type 1 and type 2 (SGLT1 and SGLT2).[1] SGLT proteins are critical for glucose transport across cell membranes. SGLT1 is primarily responsible for glucose absorption in the small intestine, while SGLT2 handles the majority of glucose reabsorption in the kidneys.[2] Dual inhibition of these transporters is a key strategy in diabetes research, aiming to control blood glucose levels by both reducing intestinal absorption and increasing renal glucose excretion.

Structurally, SGLT inhibitors like Sglt1/2-IN-2 are often C-aryl glycosides. This structural feature, where the sugar moiety is linked to an aromatic ring via a carbon-carbon bond, confers significant chemical stability, particularly against enzymatic and chemical hydrolysis, when compared to their O-glycoside counterparts.[3][4][5][6] This inherent stability is a crucial factor in the handling and storage of the compound, ensuring its integrity and the reproducibility of experimental results.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling, storage, and stability assessment of Sglt1/2-IN-2 powder and its solutions. Adherence to these protocols is essential for maintaining the compound's purity, activity, and for generating reliable data in preclinical research.

I. Compound Integrity and Initial Handling

Proper handling from the moment of receipt is paramount to preserving the quality of Sglt1/2-IN-2.

Upon Receipt
  • Visual Inspection: Upon arrival, visually inspect the vial for any signs of damage to the packaging or seal.

  • Centrifugation: Before opening the vial for the first time, centrifuge it briefly (e.g., at 1000 x g for 3 minutes) to ensure that all the powder is collected at the bottom of the vial.[7] This is especially important as the powder may have become dislodged and adhered to the cap or walls during transit.

Personal Protective Equipment (PPE)

As a bioactive small molecule, Sglt1/2-IN-2 should be handled with appropriate safety precautions. Always wear suitable PPE, including safety goggles, gloves, and a lab coat, when handling the compound in its powdered form or in solution.[8]

II. Storage of Sglt1/2-IN-2 Powder

The stability of the solid compound is dependent on storage conditions. The following recommendations are based on general guidelines for bioactive small molecules and should always be cross-referenced with the vendor-specific Certificate of Analysis (CoA).[9][10]

Storage ConditionDurationRationale
-20°C Up to 3 years Long-term storage: Minimizes chemical degradation and preserves the integrity of the compound. This is the recommended condition for long-term storage.
+4°C Up to 2 years Short to medium-term storage: Suitable for unopened vials that will be used in the near future.

Key Considerations for Powder Storage:

  • Dessication: Store the vial in a desiccator or a dry environment to protect the compound from moisture, which can accelerate degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing the vial under an inert gas like argon or nitrogen.

III. Reconstitution and Preparation of Stock Solutions

The majority of in vitro and many in vivo studies will require the use of Sglt1/2-IN-2 in solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors due to its excellent solvating properties.

Choosing a Solvent

For Sglt1/2-IN-2, high-quality, anhydrous DMSO is the recommended solvent for creating stock solutions. For analogous compounds like Sotagliflozin, solubility in DMSO is reported to be approximately 30 mg/mL.[11] It is crucial to use anhydrous DMSO as water can promote the degradation of compounds in solution.[12]

Protocol for Reconstituting Sglt1/2-IN-2 in DMSO
  • Equilibration: Allow the vial of Sglt1/2-IN-2 powder to reach room temperature before opening to prevent condensation of moisture inside the vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, sonication in a water bath for a short period can aid in dissolution.

  • Visual Confirmation: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution must be diluted into an aqueous buffer or cell culture medium. To avoid precipitation of the compound, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before the final dilution into the aqueous medium.[7] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the cells.[13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

IV. Storage and Stability of Stock Solutions

Once reconstituted, the stability of Sglt1/2-IN-2 in solution is more limited than in its powdered form. Proper storage is critical to maintain its activity.

Aliquoting

To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed, low-protein-binding tubes.[10][13]

Storage of Aliquots
Storage ConditionDurationRationale
-80°C Up to 6 months Long-term storage: The preferred temperature for maintaining the stability of the compound in DMSO over extended periods.
-20°C Up to 1 month Short-term storage: Suitable for aliquots that will be used within a month. If stored longer, the efficacy of the solution should be re-verified.[9][10]
Handling Stored Aliquots
  • Thawing: When ready to use, thaw a single aliquot at room temperature.

  • Avoid Refreezing: Do not refreeze and reuse any remaining solution in the aliquot. Discard any unused portion.

  • Aqueous Solutions: Aqueous solutions of Sglt1/2-IN-2 are not recommended for storage for more than one day.[11] Prepare fresh dilutions in aqueous buffers for each experiment.

V. Assessing the Stability of Sglt1/2-IN-2

For long-term studies or when there is a concern about the stability of the compound, it is advisable to perform a stability assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Principles of Stability-Indicating HPLC Methods

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. Such methods are crucial for determining the shelf-life of a drug substance and for monitoring its stability under various conditions.

Forced Degradation Studies

To develop a stability-indicating method and to understand the potential degradation pathways of Sglt1/2-IN-2, forced degradation studies can be performed. These studies involve subjecting the compound to harsh conditions to accelerate its degradation. Based on studies of other gliflozins like dapagliflozin, the following stress conditions are relevant:[14][15][16]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Photolytic Degradation: Exposure to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17][18][19][20][21] A dark control should be run in parallel.

  • Thermal Degradation: Exposing the solid compound to dry heat.

The samples from these stress studies are then analyzed by HPLC to separate the parent compound from any degradation products.

Example HPLC Method Parameters for Gliflozin Analysis

The following are example starting parameters for an HPLC method, which would require optimization for Sglt1/2-IN-2:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 224 nm for Sotagliflozin).[11]

  • Column Temperature: Controlled at a constant temperature (e.g., 30°C).

By comparing the chromatograms of the stressed samples to that of an unstressed standard, one can identify and quantify the degradation products and assess the stability of Sglt1/2-IN-2 under different conditions.

VI. Visualization of Workflows

Workflow for Handling and Storage of Sglt1/2-IN-2 Powder

G cluster_receipt Receipt & Initial Handling cluster_storage Storage of Powder cluster_reconstitution Reconstitution cluster_solution_storage Storage of Stock Solution receipt Receive Compound inspect Visually Inspect Vial receipt->inspect centrifuge Centrifuge Vial (1000 x g, 3 min) inspect->centrifuge storage_decision Long-term or Short-term Use? centrifuge->storage_decision long_term Store at -20°C (up to 3 years) in desiccator storage_decision->long_term Long-term short_term Store at +4°C (up to 2 years) in desiccator storage_decision->short_term Short-term equilibrate Equilibrate to RT long_term->equilibrate short_term->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage_sol_decision Storage Duration? aliquot->storage_sol_decision long_term_sol Store at -80°C (up to 6 months) storage_sol_decision->long_term_sol > 1 month short_term_sol Store at -20°C (up to 1 month) storage_sol_decision->short_term_sol < 1 month

Caption: Workflow for receiving, storing, and reconstituting Sglt1/2-IN-2 powder.

Decision Tree for Experimental Use of Sglt1/2-IN-2

G start Start Experiment thaw Thaw One Aliquot of DMSO Stock at RT start->thaw dilute Prepare Working Solution (Dilute in aqueous buffer/medium) thaw->dilute use Use Immediately in Assay dilute->use discard Discard Unused Working Solution use->discard end End of Experiment discard->end

Caption: Decision tree for the daily experimental use of Sglt1/2-IN-2 stock solutions.

VII. Conclusion

Sglt1/2-IN-2 is a chemically stable C-aryl glycoside, but its integrity and the reliability of experimental data derived from its use are contingent upon proper handling and storage. As a solid, it should be stored desiccated and protected from light at -20°C for long-term stability. Once reconstituted in anhydrous DMSO, stock solutions should be stored in single-use aliquots at -80°C. By following these protocols, researchers can ensure the quality and performance of Sglt1/2-IN-2 in their studies. For lot-specific information and recommendations, always refer to the Certificate of Analysis provided by the supplier.

References

  • Manuals.plus. MedChemExpress Compound Handling and Usage Guide. [Link]

  • DBA Italia. Handling Instructions. [Link]

  • National Institutes of Health. The SGLT2 inhibitor dapagliflozin promotes systemic FFA mobilization, enhances hepatic β-oxidation, and induces ketosis. [Link]

  • National Institutes of Health. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • National Institutes of Health. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. [Link]

  • ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. [Link]

  • ResearchGate. (PDF) The SGLT2 inhibitor dapagliflozin promotes systemic FFA mobilization, enhances hepatic β-oxidation, and induces ketosis. [Link]

  • Semantic Scholar. Study of the degradation behavior of dapagliflozin propanediol monohydrate and metformin hydrochloride by a stability-indicating high-performance thin-layer chromatographic method. [Link]

  • ResearchGate. Diastereoselective Synthesis of Aryl C‐Glycosides from Glycosyl Esters via C−O Bond Homolysis. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. Mechanistic View on the Effects of SGLT2 Inhibitors on Lipid Metabolism in Diabetic Milieu. [Link]

  • PubMed. Studies on repository compound stability in DMSO under various conditions. [Link]

  • Oxford Academic. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods. [Link]

  • Semantic Scholar. Discovery solubility measurement and assessment of small molecules with drug development in mind.. [Link]

  • Agency for Clinical Innovation. ALERT UPDATE July 2022 with SGLT2 Inhibitor Use In People with Diabetes. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • ACS Publications. Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. [Link]

  • Scribd. Compound Handling Instructions | PDF | Solubility | Dimethyl Sulfoxide. [Link]

  • ResearchGate. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods | Request PDF. [Link]

  • National Institutes of Health. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • Dalhousie University. PRESCRIBING CONSIDERATIONS for SGLT-2 Inhibitors and GLP-1 Agonists in T2DM. [Link]

  • ResearchGate. (PDF) The SGLT2 inhibitor empagliflozin promotes increased fatty acid oxidation in skeletal muscle cells. [Link]

  • Bentham Science. Recent Advances in Aryl C-Glycoside Synthesis. [Link]

  • PubMed. Recent Advances on Natural Aryl- C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis-A Comprehensive Review. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • ResearchGate. Dual SGLT1 and SGLT2 inhibitor sotagliflozin achieves FDA approval: landmark or landmine?. [Link]

  • Queensland Health. Sodium-glucose co-transporter-2 (SGLT2) inhibitors for heart failure. [Link]

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Application

Application Notes and Protocols for the In Vivo Administration of Sglt1/2-IN-2

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and preparation of appr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and preparation of appropriate vehicle formulations for the dual SGLT1/SGLT2 inhibitor, Sglt1/2-IN-2, in preclinical animal studies. Recognizing that the physicochemical properties of novel small molecules can be variable, this guide emphasizes a systematic, empirically driven approach to vehicle selection. It details pre-formulation assessment strategies, provides step-by-step protocols for the preparation of a range of common oral and intravenous vehicles, and outlines best practices for in vivo administration. The objective is to empower researchers to develop safe, effective, and reproducible formulations to maximize the scientific value of their in vivo studies with Sglt1/2-IN-2.

Introduction: The Significance of Dual SGLT1/SGLT2 Inhibition and the Imperative of Proper Formulation

Sodium-glucose cotransporters SGLT1 and SGLT2 are key mediators of glucose transport in the intestine and kidneys, respectively.[1] SGLT2 is responsible for the majority of glucose reabsorption in the kidneys, while SGLT1 handles the remainder and is also the primary transporter for glucose and galactose absorption from the gut.[1] Dual inhibition of SGLT1 and SGLT2, therefore, presents a compelling therapeutic strategy for managing hyperglycemia by both increasing urinary glucose excretion and reducing intestinal glucose uptake.[2]

Sglt1/2-IN-2 is a potent dual inhibitor of SGLT1 and SGLT2 with IC₅₀ values of 96 nM and 1.3 nM, respectively.[3] The successful in vivo evaluation of this and other novel chemical entities (NCEs) is critically dependent on the formulation used for administration. An appropriate vehicle ensures the desired exposure of the test compound at its site of action, while maintaining the welfare of the animal model.[4] Conversely, a poorly chosen vehicle can lead to issues such as poor bioavailability, local irritation, toxicity, and ultimately, confounding and unreliable experimental results.

Given that detailed physicochemical properties of Sglt1/2-IN-2, such as its aqueous solubility, are not extensively published, this guide provides a framework for its empirical characterization and formulation. The principles and protocols outlined herein are grounded in established best practices for preclinical formulation development.[4][5]

Pre-formulation Assessment: The Cornerstone of a Robust In Vivo Study

Before commencing any in vivo experiments, a thorough pre-formulation assessment of the specific batch of Sglt1/2-IN-2 is essential. This initial characterization will dictate the most appropriate vehicle and formulation strategy.

Initial Solubility Screening

The solubility of Sglt1/2-IN-2 should be determined in a panel of commonly used solvents and vehicles. This will provide a preliminary indication of the compound's characteristics (hydrophilic vs. lipophilic) and guide the selection of a suitable vehicle system.

Protocol: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of Sglt1/2-IN-2 (e.g., 1-2 mg) into separate microcentrifuge tubes.

  • Add a measured volume (e.g., 100 µL) of the test vehicle to each tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound has dissolved, it is soluble at that initial concentration.

  • If the compound has not fully dissolved, incrementally add more vehicle, vortexing after each addition, until the compound dissolves or a maximum practical volume is reached.

  • Calculate the approximate solubility in mg/mL.

Table 1: Recommended Solvents and Vehicles for Initial Solubility Screening

Vehicle CategorySpecific ExamplesRationale and Considerations
Aqueous Purified Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Ideal for hydrophilic compounds. Water is a universally accepted vehicle.[6][7]
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolUsed to dissolve hydrophobic compounds that are insoluble in aqueous vehicles.
Surfactants Tween® 80 (Polysorbate 80), Cremophor® ELUsed at low concentrations to improve the solubility and stability of poorly soluble compounds.
Organic Solvents Dimethyl Sulfoxide (DMSO)A powerful solvent, but its use in vivo should be minimized due to potential toxicity.[6]
Oils Corn Oil, Sesame OilSuitable for highly lipophilic compounds for oral administration.[6][7]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.[8]

Vehicle Formulations for Oral Administration

Oral administration is a common and convenient route for preclinical studies.[9] The choice of vehicle will depend on the solubility of Sglt1/2-IN-2 and the desired dosing regimen.

Workflow for Oral Vehicle Selection

Oral_Vehicle_Selection start Start: Determine Solubility of Sglt1/2-IN-2 in Aqueous Media (e.g., Water, PBS) soluble Is the compound soluble at the required concentration? start->soluble aqueous_vehicle Use Simple Aqueous Vehicle (e.g., 0.9% Saline, PBS) soluble->aqueous_vehicle Yes insoluble No soluble->insoluble No end Proceed to In Vivo Dosing aqueous_vehicle->end suspension_check Can a stable suspension be formed? insoluble->suspension_check suspension_vehicle Prepare a Suspension (e.g., with 0.5% CMC or Methylcellulose) suspension_check->suspension_vehicle Yes solution_check Is a solution required? suspension_check->solution_check No suspension_vehicle->end cosolvent_vehicle Formulate with Co-solvents/Surfactants (e.g., PEG 400, Tween 80) solution_check->cosolvent_vehicle Yes cosolvent_vehicle->end

Caption: Decision workflow for selecting an appropriate oral vehicle for Sglt1/2-IN-2.

Protocol: Preparation of a 0.5% Carboxymethyl Cellulose (CMC) Suspension

This is a widely used vehicle for water-insoluble compounds.

  • Preparation of 0.5% CMC Solution:

    • Add 0.5 g of low-viscosity CMC to 100 mL of purified water.

    • Stir vigorously with a magnetic stirrer. It may be necessary to heat the solution gently (to ~40-50°C) to aid dissolution.

    • Allow the solution to cool to room temperature. The final solution should be clear and slightly viscous.

  • Formulation of Sglt1/2-IN-2 Suspension:

    • Weigh the required amount of Sglt1/2-IN-2.

    • Add a small amount of the 0.5% CMC solution to the compound to create a paste. This process, known as levigation, helps to ensure a uniform particle size.

    • Gradually add the remaining volume of the 0.5% CMC solution while stirring or vortexing continuously to achieve the final desired concentration.

    • Note: A small amount (e.g., 0.1%) of a surfactant like Tween® 80 can be added to the CMC solution to improve the wettability of the compound and the stability of the suspension.

Protocol: Preparation of a PEG 400/Tween® 80/Water Co-solvent System

This formulation can be used to achieve a solution for compounds that are not soluble in aqueous vehicles alone.

  • Vehicle Preparation (Example: 10% PEG 400, 5% Tween® 80 in Saline):

    • In a sterile container, combine 10 mL of PEG 400 and 5 mL of Tween® 80.

    • Add 85 mL of sterile saline (0.9% NaCl).

    • Mix thoroughly until a clear, homogenous solution is formed.

  • Formulation of Sglt1/2-IN-2 Solution:

    • Weigh the required amount of Sglt1/2-IN-2.

    • Add a small volume of the co-solvent vehicle and vortex or sonicate until the compound is fully dissolved.

    • Add the remaining vehicle to reach the final concentration.

Table 2: Common Oral Vehicle Formulations

Vehicle CompositionAdvantagesDisadvantages/Considerations
0.9% Saline Isotonic, well-tolerated.Only suitable for water-soluble compounds.
0.5% (w/v) CMC in Water Forms stable suspensions for insoluble compounds.Potential for non-uniform dosing if not well-mixed.
20% HP-β-CD in Water Can significantly increase aqueous solubility.May have its own pharmacological effects at high concentrations.[8]
10% DMSO, 40% PEG 400, 50% Water Good solubilizing power for difficult compounds.DMSO can have pharmacological effects and should be used with caution.
Corn Oil Suitable for highly lipophilic compounds.May affect absorption kinetics.[6]

Vehicle Formulations for Intravenous Administration

Intravenous administration provides 100% bioavailability and is used for pharmacokinetic studies and when rapid onset of action is required.[10] IV formulations must be sterile, isotonic, and free of particulates.

Workflow for IV Formulation Preparation

IV_Formulation_Workflow start Start: Determine Solubility of Sglt1/2-IN-2 in IV-compatible Vehicles solubility_check Is it soluble in isotonic saline or D5W? start->solubility_check simple_iv Prepare solution in saline/D5W solubility_check->simple_iv Yes complex_iv_prep Prepare solution with co-solvents (e.g., DMSO, PEG 400, HP-β-CD) solubility_check->complex_iv_prep No sterile_filter Sterile filter the final formulation through a 0.22 µm filter simple_iv->sterile_filter complex_iv_prep->sterile_filter end Formulation is ready for IV administration sterile_filter->end

Caption: Workflow for the preparation of a sterile intravenous formulation for Sglt1/2-IN-2.

Protocol: Preparation of a Solution in 10% DMSO / 40% PEG 400 / 50% Saline

This is a common vehicle for administering poorly water-soluble compounds intravenously in preclinical studies.

  • Compound Dissolution:

    • Weigh the required amount of Sglt1/2-IN-2 into a sterile vial.

    • Add the required volume of DMSO (10% of the final volume) and vortex or sonicate until the compound is completely dissolved.

  • Addition of Co-solvents:

    • Add the required volume of PEG 400 (40% of the final volume) and mix thoroughly.

  • Final Dilution and Sterilization:

    • Slowly add the sterile saline (50% of the final volume) while mixing. The solution should remain clear. If precipitation occurs, the formulation is not suitable.

    • Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This step is critical to ensure the sterility of the final product for injection.

Table 3: Common Intravenous Vehicle Formulations

Vehicle CompositionKey Considerations
0.9% Saline Must be sterile. Only for highly water-soluble compounds.
5% Dextrose in Water (D5W) Must be sterile. Suitable for compounds that may be unstable in saline.
10% DMSO, 90% Saline Use with caution. The final concentration of DMSO should be as low as possible.
30% HP-β-CD in Saline Can be an effective solubilizer, but viscosity may increase at higher concentrations.

Best Practices for Formulation and Administration

  • Dose Calculation: Always calculate the dose in mg/kg based on the most recent body weight of the animal.[4]

  • Homogeneity: For suspensions, ensure the formulation is mixed thoroughly before drawing each dose to guarantee uniformity.

  • Administration Volume: Adhere to recommended administration volumes to avoid undue stress or injury to the animals. For oral gavage in mice, a typical volume is 5-10 mL/kg.[10]

  • Control Group: Always include a vehicle-only control group in your study to differentiate the effects of the compound from those of the vehicle.[8]

  • Animal Welfare: Closely monitor animals after dosing for any adverse reactions, such as local irritation, changes in behavior, or signs of toxicity.

  • The Five "Rights": Ensure the Right Animal , Right Medicine , Right Route , Right Dose , and Right Time for every administration.[11]

Conclusion

The successful in vivo investigation of Sglt1/2-IN-2 is fundamentally linked to the careful selection and preparation of a suitable administration vehicle. By conducting a thorough pre-formulation assessment and following the detailed protocols and best practices outlined in this guide, researchers can develop robust, safe, and effective formulations. This systematic approach will enhance the reliability and reproducibility of experimental data, ultimately accelerating the evaluation of this promising dual SGLT1/SGLT2 inhibitor.

References

  • Ghezzi, C., Loo, D. D. F., & Wright, E. M. (2018). Development of SGLT1 and SGLT2 inhibitors. PMC. Retrieved from [Link]

  • Vallon, V., & Thomson, S. C. (2020). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. PMC. Retrieved from [Link]

  • GP Notebook. (2021). Role of SGLT 1 and SGLT 2 in glucose metabolism. Retrieved from [Link]

  • Castaneda, A. M., et al. (2023). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. PMC. Retrieved from [Link]

  • Scheen, A. J. (2021). Pharmacokinetics, Metabolism, and Excretion of Licogliflozin, a Dual Inhibitor of SGLT1/2, in Rats, Dogs, and Humans. PubMed. Retrieved from [Link]

  • Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Retrieved from [Link]

  • Wright, E. M., Loo, D. D. F., & Hirayama, B. A. (2011). Biology of Human Sodium Glucose Transporters. Physiological Reviews. Retrieved from [Link]

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Retrieved from [Link]

  • JoVE. (2024). Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Glucose. Retrieved from [Link]

  • Frontiers. (n.d.). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Retrieved from [Link]

  • GAD. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • PubMed Central. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved from [Link]

  • ScienceDirect. (2023). SGLT1/2 inhibition improves glycemic control and multi-organ protection in type 1 diabetes. Retrieved from [Link]

  • AHDB. (n.d.). Best-practice medicine use – the five Rs. Retrieved from [Link]

  • NCBI Bookshelf. (2025). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. Retrieved from [Link]

  • MountainView Veterinary Hospital. (2024). 9 Pro Tips for Administering Medications to Your Pet. Retrieved from [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Developing Formulations for Phase 1 Clinical Trials. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Alternative Method of Oral Dosing for Rats. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). How Drugs Are Given to Animals. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of Sglt1/2-IN-2 for animal dosing

Compound Identifier: Sglt1/2-IN-2 (CAS: 2387812-73-7) Classification: Dual SGLT1/SGLT2 Inhibitor (C-aryl glucoside derivative) Primary Application: In vivo metabolic research (Diabetes Type 1/2, Heart Failure)[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: Sglt1/2-IN-2 (CAS: 2387812-73-7) Classification: Dual SGLT1/SGLT2 Inhibitor (C-aryl glucoside derivative) Primary Application: In vivo metabolic research (Diabetes Type 1/2, Heart Failure)[1]

Executive Summary & Compound Profile

The Challenge: Sglt1/2-IN-2, like many C-aryl glucoside inhibitors (e.g., Sotagliflozin), exhibits significant lipophilicity. While this aids in membrane permeability, it results in poor aqueous solubility, leading to precipitation in standard saline vehicles. Successful animal dosing requires disrupting the crystal lattice using co-solvents or suspending agents.

Physicochemical Context:

  • Molecular Weight: 452.45 g/mol [1]

  • Solubility Class: BCS Class II/IV (Low Solubility)

  • Key Structural Feature: Fluorinated hexose ring (increases metabolic stability but affects polarity).

Formulation Decision Matrix

Before selecting a protocol, determine your experimental endpoint. SGLT1 inhibition occurs locally in the intestinal lumen, while SGLT2 inhibition requires systemic circulation. Your vehicle choice impacts this distribution.

FormulationDecision Start Experimental Goal Route Route of Admin Start->Route PO Oral Gavage (PO) Route->PO Inj Injection (IV / IP) Route->Inj Chronic Chronic Dosing (>7 days) PO->Chronic Acute Acute/PK Study (<24 hrs) PO->Acute Solution Protocol A: Co-Solvent System (DMSO/PEG/Tween) Inj->Solution Must be Clear Suspension Protocol B: Suspension (MC/CMC) *Best for Gut SGLT1* Chronic->Suspension Low Toxicity Acute->Solution Max Bioavailability

Figure 1: Decision matrix for selecting the appropriate vehicle based on dosing route and study duration.

Validated Formulation Protocols

Protocol A: The "Universal" Co-Solvent Solution (IP / IV / Acute PO)

Best for: Pharmacokinetic (PK) studies where total solubilization is critical.

Target Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

ComponentFunctionOrder of AdditionCritical Note
1. DMSO Primary Solvent1st Dissolve pure powder here first. Solution must be clear.
2. PEG300 Co-solvent2nd Add slowly to the DMSO concentrate. Vortex.
3. Tween 80 Surfactant3rd Prevents aggregation upon aqueous dilution.
4. Saline Aqueous Base4th Add last . Warm to 37°C before adding to prevent thermal shock precip.

Step-by-Step Workflow:

  • Weigh Sglt1/2-IN-2 powder into a sterile glass vial.

  • Add the calculated volume of DMSO (10% of final volume). Vortex for 2 minutes until fully dissolved. Stop if not clear.

  • Add PEG300 (40% of final volume). Vortex.

  • Add Tween 80 (5% of final volume). Vortex.

  • Slowly add warm (37°C) Saline (0.9% NaCl) for the remaining 45%.

  • Inspection: Hold against light. If cloudy, sonicate at 37°C for 5-10 minutes.

Protocol B: Homogeneous Suspension (Chronic PO)

Best for: Long-term efficacy studies (e.g., diabetic mouse models) to avoid vehicle toxicity.

Target Composition: 0.5% Methylcellulose (MC) or 0.5% CMC-Na in water.

Step-by-Step Workflow:

  • Pre-wetting: Place Sglt1/2-IN-2 powder in a mortar. Add 1-2 drops of Tween 80 (optional) or glycerol to wet the hydrophobic powder.

  • Trituration: Grind the paste to reduce particle size (critical for consistent dosing).

  • Dilution: Gradually add the 0.5% MC solution while grinding continuously (geometric dilution method).

  • Transfer: Move to a vial and vortex.

  • Dosing: Must vortex immediately before every single animal gavage to ensure dose uniformity.

Troubleshooting & FAQs

Q1: The solution precipitates immediately when I add the saline. Why?

A: This is "Solvent Shock." The hydrophobic compound crashes out when the polarity shifts too suddenly.

  • The Fix: Ensure you are following the Order of Addition in Protocol A strictly. Never add DMSO to Saline; add Saline to the DMSO/PEG mixture.

  • Advanced Fix: Increase the PEG300 ratio to 50% and reduce Saline to 35%. If precipitation persists, check the pH. SGLT inhibitors are generally stable at neutral pH, but acidic saline can sometimes trigger precipitation.

Q2: Can I use 100% DMSO for a "stock" and just dilute it?

A: Do not inject >10% DMSO into animals (especially mice) without specific justification.

  • High DMSO concentrations cause local tissue necrosis (IP), hemolysis (IV), and can confound metabolic data by inducing cellular stress.

  • Always dilute the stock down to <10% DMSO using the PEG/Saline bridge described in Protocol A.

Q3: I am studying gut SGLT1 inhibition specifically. Which protocol is better?

A: Protocol B (Suspension).

  • Mechanism: Sglt1/2-IN-2 inhibits SGLT1 on the luminal side of the enterocyte. A suspension allows the drug to travel down the GI tract, providing high local concentrations for SGLT1 inhibition before being fully absorbed.

  • A fully dissolved solution (Protocol A) is absorbed faster, potentially bypassing the distal gut SGLT1 targets and focusing primarily on systemic SGLT2 inhibition in the kidney.

Q4: What is the maximum solubility I can expect?

A:

  • In Pure Water: < 0.1 mg/mL (Practically insoluble).

  • In Protocol A: Typically 5–10 mg/mL.

  • In Protocol B: Up to 50 mg/mL (as a suspension).

Q5: How do I store the formulated compound?

A:

  • Powder: -20°C, desiccated, protected from light (stable for 2+ years).

  • In Solution (Protocol A): Prepare fresh. C-aryl glucosides can hydrolyze or degrade in aqueous solution over time. If necessary, store at -20°C for <1 week, but check for precipitation upon thawing.

  • Suspension (Protocol B): Prepare fresh weekly and store at 4°C.

References

  • Primary Compound Reference: Xu, G., et al. (2020).[1][2] "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[1]

  • Formulation Methodology: Li, Di, and Edward H. Kerns. "Solubility in Formulation." Drug-like Properties: Concepts, Structure Design and Methods, Elsevier, 2008.

  • SGLT Inhibitor Dosing Standards: Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism, 14(1), 83-90.

  • Vendor Data (Sglt1/2-IN-2): MedChemExpress (MCE). "SGLT1/2-IN-2 Product Datasheet."

Sources

Optimization

Technical Guide: Optimizing Sglt1/2-IN-2 Concentration for Caco-2 Permeability Assays

Introduction: The Dual Inhibitor Paradox in Caco-2 Models You are working with Sglt1/2-IN-2 (often associated with CAS 2387812-73-7 or similar Sotagliflozin-class derivatives).[1] This is a dual inhibitor with a distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Inhibitor Paradox in Caco-2 Models

You are working with Sglt1/2-IN-2 (often associated with CAS 2387812-73-7 or similar Sotagliflozin-class derivatives).[1] This is a dual inhibitor with a distinct potency profile: it is typically ~70-fold more potent against SGLT2 than SGLT1.

  • SGLT2

    
    :  ~1.3 nM (Renal target)
    
  • SGLT1

    
    :  ~96 nM (Intestinal target)
    

The Challenge: Caco-2 cells are an intestinal model.[2][3][4] They predominantly express SGLT1 on the apical membrane, with negligible SGLT2 expression. Therefore, if you dose based on the highly potent SGLT2 data (low nM range), you will likely fail to observe significant inhibition in your Caco-2 assay. You must optimize for the SGLT1 threshold.

This guide provides the logic, protocols, and troubleshooting steps to define the optimal concentration window for your specific experimental conditions.

Part 1: Determining the "Goldilocks" Concentration Range

Do not rely on a single concentration. You must establish a dose-response curve that covers the SGLT1 inhibitory range without compromising monolayer integrity.

The Calculation Logic

To ensure robust inhibition of SGLT1 in a cellular system (which often requires higher concentrations than cell-free enzymatic assays), we target a concentration 10x to 100x the SGLT1


 .
ParameterValueRecommended Assay ConcentrationNotes
SGLT2 Potency

nM
Irrelevant for Caco-2SGLT2 is not the primary driver in Caco-2.
SGLT1 Potency

nM
1

M – 10

M
This is the active window for gut inhibition.
Solubility Limit Varies (Hydrophobic)< 0.5% DMSO High concentrations may precipitate or disrupt TEER.
The Optimization Workflow

Use this logic flow to select your starting concentrations.

OptimizationWorkflow Start Start: Define Assay Goal Solubility Step 1: Solubility Check (PBS pH 7.4 + 0.1% DMSO) Start->Solubility Solubility->Start Precipitates? Increase DMSO (Max 0.5%) Toxicity Step 2: Monolayer Integrity (Measure TEER @ 24h) Solubility->Toxicity If Soluble Toxicity->Start TEER Drops? Reduce Conc DoseRange Step 3: Dose Response (0.1, 1.0, 10, 50 µM) Toxicity->DoseRange TEER > 300 Ω·cm² SelectConc Step 4: Select Optimal Conc (>80% Inhibition, Stable TEER) DoseRange->SelectConc

Caption: Figure 1. Step-by-step optimization workflow for selecting the inhibitor concentration. Note that TEER (Transepithelial Electrical Resistance) is the critical "stop" signal for toxicity.

Part 2: Validated Experimental Protocol

This protocol focuses on measuring Apical-to-Basolateral (A-to-B) transport, where SGLT1 actively pumps glucose/substrate into the cell.

Critical Reagents
  • Buffer A (Transport Buffer): HBSS + 10 mM HEPES (pH 7.4). Must contain Na+ .

  • Buffer B (Specificity Control): Na+-free HBSS (replace NaCl with Choline Chloride). SGLT1 is Na+-dependent; if transport persists in Choline buffer, it is not SGLT1-mediated.

  • Substrate:

    • Preferred:

      
      -Methyl-D-glucopyranoside (AMG) (Specific to SGLT, not transported by GLUTs).
      
    • Alternative: 2-NBDG (Fluorescent glucose analog) – Warning: Also transported by GLUTs, requires stricter controls.

Step-by-Step Assay
  • Preparation: Culture Caco-2 cells on Transwell inserts for 21 days (TEER > 300

    
    ).
    
  • Equilibration: Wash cells 2x with warm HBSS. Incubate in Buffer A for 15 min at 37°C.

  • Inhibitor Pre-incubation (Crucial):

    • Add Sglt1/2-IN-2 (e.g., 1

      
      M, 10 
      
      
      
      M) to the Apical chamber only.
    • Incubate for 15-30 minutes before adding substrate. This ensures the inhibitor binds the transporter before the substrate competes.

  • Transport Initiation:

    • Replace Apical buffer with: Buffer A + Substrate (e.g., 100

      
      M AMG) + Sglt1/2-IN-2  (maintain concentration).
      
    • Basolateral chamber: Buffer A (no substrate).

  • Sampling: Take samples from the Basolateral side at 30, 60, and 90 minutes.

  • Analysis: Measure transported substrate (LC-MS/MS for AMG or Fluorescence for 2-NBDG).

Part 3: Mechanism of Action & Localization

Understanding where your inhibitor acts is vital for troubleshooting.

Caco2Mechanism cluster_apical Apical (Lumen) cluster_cell Caco-2 Cell (Enterocyte) cluster_basolateral Basolateral (Blood) Inhibitor Sglt1/2-IN-2 (1-10 µM) SGLT1 SGLT1 Transporter (Na+ Dependent) Inhibitor->SGLT1 Blocks Glucose Glucose/AMG (Substrate) Glucose->SGLT1 Uptake Intracellular Intracellular Glucose Pool SGLT1->Intracellular GLUT2 GLUT2 (Facilitated Diffusion) Intracellular->GLUT2 Output Transported Substrate GLUT2->Output

Caption: Figure 2. Mechanism of SGLT1 inhibition in Caco-2.[2] The inhibitor must be present apically to block the SGLT1 transporter. GLUT2 on the basolateral side is generally unaffected by Sglt1/2-IN-2.

Part 4: Troubleshooting & FAQs

Q1: I see no inhibition even at 10 M. What is wrong?

A: Check your buffer composition. SGLT1 requires Sodium to function.[2] If your "Control" condition (No Inhibitor) does not show significantly higher transport than a "Sodium-Free" condition (Choline buffer), your assay is measuring passive diffusion or GLUT-mediated transport, not SGLT1.

  • Action: Run a "Sodium-Free" control. If transport persists, your monolayer might be leaky (low TEER) or the substrate is moving via GLUTs (if using Glucose instead of AMG).

Q2: My TEER values drop significantly after adding Sglt1/2-IN-2.

A: This indicates cytotoxicity or tight junction disruption, likely due to the solvent.

  • Action: Check the final DMSO concentration. It must be

    
     (ideally 0.1%). If the compound precipitates at low DMSO, use BSA (0.1%) in the buffer to help solubilize the compound without harming cells.
    
Q3: Why is the in my Caco-2 assay higher than the data sheet (96 nM)?

A: Data sheet


 values are often derived from over-expressing cell lines (e.g., CHO or HEK293)  or vesicle assays where transporter density is controlled. Caco-2 cells form a polarized monolayer with a glycocalyx barrier. The "effective" concentration at the transporter face is often lower than the bulk buffer concentration. A 10-fold shift (active at ~1 

M) is normal for physiological models.
Q4: Can I use 2-NBDG as a substrate?

A: Use with caution. 2-NBDG is bulky and is also a substrate for GLUTs.

  • Action: If you must use 2-NBDG, you must include Phlorizin (100

    
    M) as a positive control. If Phlorizin doesn't block uptake, you are not measuring SGLT activity. 
    
    
    
    -Methyl-D-glucopyranoside (AMG)
    is far superior for specificity.

References

  • Xu, G., et al. (2020). "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[1]

    • Significance: Defines the chemical structure and IC50 values (96 nM SGLT1 / 1.3 nM SGLT2) for the Sglt1/2-IN-2 class.
  • Gromova, B., et al. (2021). "Characterization of SGLT1-mediated glucose transport in Caco-2 cell monolayers."[5] Pflugers Archiv - European Journal of Physiology.

    • Significance: Validates Caco-2 as an SGLT1-dominant model and details the sodium-dependence protocols.
  • MedChemExpress. "SGLT1/2-IN-2 Product Datasheet."

    • Significance: Provides specific solubility and handling data for the commercially available compound.
  • Kellett, G. L., et al. (2008). "The diffusive component of intestinal glucose absorption is mediated by the glucose-induced recruitment of GLUT2 to the brush-border membrane." Biochemical Journal.

    • Significance: Explains the interplay between SGLT1 and GLUT2, critical for interpreting "incomplete" inhibition.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Cellular Uptake of Sglt1/2-IN-2 in Vitro

Welcome to the technical support center for Sglt1/2-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sglt1/2-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the in vitro performance of this potent dual SGLT1 and SGLT2 inhibitor. We understand that achieving optimal cellular uptake is critical for generating reliable and reproducible data. This resource addresses common challenges and offers solutions grounded in established scientific principles.

Understanding Sglt1/2-IN-2: Foundational Knowledge

Sglt1/2-IN-2 is a small molecule inhibitor with potent dual inhibitory activity against Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2).[1][2] SGLT1 is primarily responsible for glucose absorption in the small intestine, while SGLT2 handles the majority of glucose reabsorption in the kidneys.[3][4][5][6] Dual inhibition of these transporters is a therapeutic strategy in development for managing type 2 diabetes.[5][6]

PropertyValueSource
IC50 (SGLT1) 96 nM[1][2]
IC50 (SGLT2) 1.3 nM[1][2]
Molecular Weight 452.45 g/mol [2]
Formula C23H26F2O7[2]

Understanding the mechanism of action is crucial for troubleshooting. SGLT proteins are membrane-bound transporters that couple the transport of sodium ions down their electrochemical gradient to the transport of glucose against its concentration gradient.[7] Inhibition of these transporters by Sglt1/2-IN-2 blocks this process.

cluster_cell Cell Membrane SGLT1/2 SGLT1/2 Transporter Extracellular Space Intracellular Space Glucose_in Glucose SGLT1/2:f2->Glucose_in Sodium_in Na+ SGLT1/2:f2->Sodium_in Glucose_out Glucose Glucose_out->SGLT1/2:f1 Sodium_out Na+ Sodium_out->SGLT1/2:f1 Sglt1_2_IN_2 Sglt1/2-IN-2 Sglt1_2_IN_2->SGLT1/2:f0 Inhibition

Caption: Mechanism of Sglt1/2-IN-2 Inhibition.

Troubleshooting Guide: Low Cellular Uptake

This section addresses common issues that can lead to suboptimal cellular uptake of Sglt1/2-IN-2 in your in vitro experiments.

Question 1: My Sglt1/2-IN-2 is not dissolving properly in my cell culture medium. What should I do?

Answer: Poor solubility is a frequent cause of low bioavailability in in vitro assays.[8][9][10] Sglt1/2-IN-2, like many small molecule inhibitors, may be hydrophobic.

Immediate Steps:

  • Consult the Datasheet: Always begin by checking the manufacturer's Certificate of Analysis for recommended solvents and storage conditions.[2]

  • Prepare a Concentrated Stock Solution: Dissolve Sglt1/2-IN-2 in a suitable organic solvent like DMSO before diluting it into your aqueous cell culture medium.

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Advanced Strategies:

  • Formulation Aids: For persistent solubility issues, consider using formulation strategies such as creating amorphous solid dispersions or using lipid-based formulations to improve solubility and bioavailability.[8][9]

Question 2: I'm not observing the expected inhibitory effect of Sglt1/2-IN-2, even at concentrations above the reported IC50 values. What could be the problem?

Answer: A discrepancy between biochemical IC50 values and cellular efficacy is a common challenge in drug discovery.[11] Several factors can contribute to this.

Troubleshooting Workflow:

Start Low Sglt1/2-IN-2 Efficacy Check_Solubility Verify Solubility and Stock Solution Start->Check_Solubility Cell_Health Assess Cell Viability and Density Check_Solubility->Cell_Health Incubation_Time Optimize Incubation Time and Concentration Cell_Health->Incubation_Time Assay_Method Validate Assay Sensitivity and Specificity Incubation_Time->Assay_Method Efflux_Pumps Investigate Efflux Pump Activity Assay_Method->Efflux_Pumps End Optimal Efficacy Achieved Efflux_Pumps->End

Caption: Troubleshooting Workflow for Low Inhibitor Efficacy.

Detailed Explanations:

  • Cellular Permeability: The structure of Sglt1/2-IN-2 may limit its passive diffusion across the cell membrane. You may need to perform a dose-response curve over a wider range of concentrations to determine the effective concentration in your specific cell line.[12]

  • Incubation Time: The inhibitor may require a longer incubation period to reach its intracellular target and exert its effect. Consider a time-course experiment to determine the optimal incubation time.

  • Cell Line Specificity: The expression levels of SGLT1 and SGLT2 can vary significantly between different cell lines.[13] It is crucial to use a cell line that endogenously expresses these transporters at a sufficient level, such as the human kidney cell line HK-2.[14][15]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (MDR1), which actively transport it out of the cell, reducing its intracellular concentration. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

Question 3: How can I experimentally verify the cellular uptake of Sglt1/2-IN-2?

Answer: Directly measuring the intracellular concentration of the inhibitor is the most definitive way to assess cellular uptake.

Experimental Protocol: Cellular Uptake Assay

This protocol provides a general framework. Optimization for your specific cell line and experimental conditions is necessary.

Materials:

  • Your cell line of interest (e.g., HK-2 cells)

  • Sglt1/2-IN-2

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of Sglt1/2-IN-2 concentrations for your desired incubation time. Include a vehicle control (e.g., DMSO).

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound inhibitor.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Sample Collection: Collect the cell lysates.

  • Quantification: Analyze the concentration of Sglt1/2-IN-2 in the cell lysates using a validated LC-MS/MS method.

  • Data Analysis: Normalize the intracellular concentration of the inhibitor to the total protein concentration in each sample.

Frequently Asked Questions (FAQs)

Q1: What is a good positive control for an SGLT1/2 inhibition assay?

A1: Phlorizin is a naturally occurring, well-characterized inhibitor of both SGLT1 and SGLT2 and can serve as a reliable positive control.[16][17] Commercially available and clinically approved SGLT2 inhibitors like Dapagliflozin or Canagliflozin can also be used.[18]

Q2: Can I use a fluorescent glucose analog to measure SGLT1/2 activity?

A2: Yes, fluorescent glucose analogs like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) can be used to measure glucose uptake in a high-throughput format.[14][15][19] This method avoids the use of radioactive materials.

Q3: Are there any known off-target effects of SGLT inhibitors that I should be aware of?

A3: While SGLT inhibitors are generally selective, some have been reported to have off-target effects, including interactions with other ion channels or transporters.[20] It is always good practice to consider potential off-target effects when interpreting your data, especially at high concentrations.

Q4: My cells are showing signs of toxicity after treatment with Sglt1/2-IN-2. What should I do?

A4: First, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the inhibitor in your cell line. If toxicity is observed at or below the effective inhibitory concentration, consider reducing the incubation time or using a lower, non-toxic concentration in combination with other strategies to enhance uptake. Also, ensure the final solvent concentration is not contributing to the toxicity.

References

  • SGLT1/2 inhibition improves glycemic control and multi-organ protection in type 1 diabetes. (2023). Source not available.
  • Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor: In the heart of the problem - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Role of SGLT 1 and SGLT 2 in glucose metabolism - GP Notebook. (2021). GP Notebook. [Link]

  • Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - Frontiers. (n.d.). Frontiers. [Link]

  • (PDF) Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. (2021). ResearchGate. [Link]

  • SGLT2 transporter, SGLT2 uptake assay - Solvo Biotechnology. (n.d.). Solvo Biotechnology. [Link]

  • Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. (n.d.). Source not available.
  • Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice - MDPI. (n.d.). MDPI. [Link]

  • The Cellular Actions of SGLT2i's - YouTube. (2023). YouTube. [Link]

  • SGLT1 vs. SGLT2 inhibition: Downstream Effects and Physiologic Implications - YouTube. (2024). YouTube. [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). Source not available.
  • Comparison of SGLT1, SGLT2, and Dual Inhibitor Biological Activity in Treating Type 2 Diabetes Mellitus - New Jersey Institute of Technology. (n.d.). New Jersey Institute of Technology.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - ResearchGate. (2023). ResearchGate. [Link]

  • Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - NIH. (2022). National Center for Biotechnology Information. [Link]

  • Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2 - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. (2025). ResearchGate. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016). ACS Publications. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. (2025). MDPI. [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - ResearchGate. (n.d.). ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Reaction Biology. [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). Source not available.
  • Development of SGLT1 and SGLT2 inhibitors - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]

  • (PDF) Screening of SGLT2 inhibitors based on virtual screening and cellular experiments. (2025). ResearchGate. [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? - ResearchGate. (2016). ResearchGate. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016). Asian Journal of Pharmaceutics. [Link]

  • ENHANCING RESEARCH ON DRUG SMALL MOLECULES AND TARGET PROTEINS FOR THE TREATMENT OF GENETIC DISEASES - ijprems. (n.d.). ijprems. [Link]

  • Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro | Molecular Pharmaceutics - ACS Publications. (n.d.). ACS Publications. [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed. (2024). PubMed. [Link]

  • Optimizing anti-PI3Kδ and anti-LAG-3 immunotherapy dosing regimens in a mouse model of triple-negative breast cancer improves outcome by removing treatment-related adverse events. (2026). Source not available.

Sources

Optimization

Technical Support Center: Validating Sglt1/2-IN-2 Purity

Subject: Analytical Validation Protocols for Sglt1/2-IN-2 (CAS: 2387812-73-7) Executive Summary This guide addresses the technical validation of Sglt1/2-IN-2 , a potent dual SGLT1/SGLT2 inhibitor. Unlike the well-known S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Analytical Validation Protocols for Sglt1/2-IN-2 (CAS: 2387812-73-7)

Executive Summary

This guide addresses the technical validation of Sglt1/2-IN-2 , a potent dual SGLT1/SGLT2 inhibitor. Unlike the well-known Sotagliflozin, Sglt1/2-IN-2 (CAS 2387812-73-7) is characterized by a specific 5,5-difluoro-hexose moiety [1]. This structural distinction necessitates a modified analytical approach, specifically leveraging 19F-NMR alongside standard HPLC and 1H-NMR techniques.

The following protocols are designed to troubleshoot common purity issues, distinguish active isomers from synthetic byproducts, and ensure data integrity for downstream biological assays.

Compound Profile & Analytical Standards
ParameterSpecification
Compound Name Sglt1/2-IN-2
CAS Number 2387812-73-7
Molecular Formula C₂₃H₂₆F₂O₇
Molecular Weight 452.45 g/mol
Key Structural Feature Difluorinated C-glucoside (Requires 19F-NMR)
Solubility DMSO (>50 mg/mL), Ethanol (Moderate), Water (Insoluble)

Module 1: HPLC Purity Validation

The Quantitative Gatekeeper

High-Performance Liquid Chromatography (HPLC) is your primary tool for quantifying purity. However, the C-glucoside scaffold of Sglt1/2-IN-2 is lipophilic, and users often encounter peak tailing or retention shifts if the pH is uncontrolled.

Standard Operating Procedure (SOP)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (sugar/backbone) and 254 nm (aromatic aglycone).

  • Gradient:

    • 0–2 min: 10% B (Equilibration)

    • 2–15 min: 10% → 90% B (Linear Gradient)

    • 15–20 min: 90% B (Wash)

Troubleshooting & FAQs

Q: I see a "split peak" or a shoulder on my main peak. Is my compound degrading? A: Not necessarily. C-glucosides can exhibit atropisomerism (restricted rotation around the C-C bond connecting the sugar to the aromatic ring), especially at low temperatures.

  • Diagnostic Test: Re-run the HPLC column at a higher temperature (e.g., 40°C or 45°C). If the peaks merge or the shoulder disappears, it is a rotameric effect, not an impurity. If the peaks remain distinct, it is likely a diastereomer or a synthetic byproduct.

Q: My retention time drifts between runs. A: This is often due to pH fluctuation affecting the phenolic hydroxyl groups. Ensure you are using a buffered modifier (Formic acid or TFA) in both water and acetonitrile lines. Unbuffered systems cause the phenolic proton to equilibrate between protonated/deprotonated states, causing drift.

Q: The baseline at 210 nm is noisy. A: Sglt1/2-IN-2 has significant UV absorption at 210 nm, but so do many solvents. Ensure you are using HPLC-grade ACN. If noise persists, switch to 230 nm or 254 nm , where the aromatic aglycone absorbs strongly but solvent interference is lower.

Workflow Visualization: HPLC Method Development

HPLC_Workflow start Start HPLC Validation prep Sample Prep: Dissolve in DMSO/MeOH Filter (0.22 µm) start->prep run Run Gradient (10-90% ACN, 0.1% FA) prep->run analyze Analyze Peak Shape (UV 254nm) run->analyze decision Single Sharp Peak? analyze->decision pass PASS: Purity > 95% decision->pass Yes fail FAIL: Split/Broad Peak decision->fail No troubleshoot1 Check Column Temp (Increase to 40°C) fail->troubleshoot1 Split Peak? troubleshoot2 Check pH Modifier (Add 0.1% TFA) fail->troubleshoot2 Tailing? troubleshoot1->run troubleshoot2->run

Figure 1: Decision matrix for HPLC validation, distinguishing between rotameric artifacts and chemical impurities.

Module 2: NMR Validation

The Structural Fingerprint

While HPLC confirms purity %, NMR confirms identity. For Sglt1/2-IN-2, 19F-NMR is critical because the compound contains a difluoro-methyl group. Standard 1H-NMR alone may be difficult to interpret in the sugar region due to overlapping signals.

Standard Operating Procedure (SOP)
  • Solvent: DMSO-d6 (Preferred for solubility and observing exchangeable -OH protons). Methanol-d4 is acceptable but will exchange -OH protons, simplifying the spectrum but losing structural information.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Experiments:

    • 1H-NMR: 16–64 scans.

    • 19F-NMR: Essential for CAS 2387812-73-7 validation.

Key Spectral Features (DMSO-d6)
  • Aromatic Region (6.5 – 7.5 ppm): You should see the signals corresponding to the biphenyl/aglycone system. Integration must match the proton count of the aromatic rings.

  • Anomeric Proton (~4.0 – 5.0 ppm): A doublet with a coupling constant (

    
    ) indicative of the 
    
    
    
    -anomer (typically
    
    
    Hz for C-glucosides).
  • The "Fingerprint" (19F NMR):

    • Look for the signal corresponding to the -CF2- group on the sugar ring.

    • This usually appears as a distinct multiplet (due to H-F coupling) in the range of -100 to -120 ppm (referenced to CFCl3).

    • Validation Check: If you see multiple fluorine signals (beyond the expected splitting), you likely have a diastereomer impurity or incomplete fluorination byproducts.

Troubleshooting & FAQs

Q: My sugar protons (3.0 – 4.5 ppm) are a broad, uninterpretable blob. A: This is common in glycosides.

  • Solution 1: Use D2O exchange . Add a drop of D2O to the DMSO-d6 tube and shake. This removes the -OH signals (which often overlap with ring protons) and simplifies the spectrum.

  • Solution 2: Use HSQC (2D NMR) . This correlates protons to their attached carbons, allowing you to separate the sugar ring protons from the solvent or impurity peaks.

Q: I see a large water peak at 3.33 ppm obscuring my signals. A: DMSO is hygroscopic.

  • Fix: Use a fresh ampoule of DMSO-d6. Alternatively, shift the temperature. Running the NMR at 300K or 310K can shift the water peak slightly, revealing obscured signals.

Q: How do I distinguish Sglt1/2-IN-2 from Sotagliflozin using NMR? A: 19F NMR is the key. Sotagliflozin (LX4211) contains a methylthio group and a chloro-phenyl group but NO fluorine on the sugar ring [2]. If your spectrum lacks 19F signals, you do not have Sglt1/2-IN-2 (CAS 2387812-73-7).

Workflow Visualization: NMR Structural Confirmation

NMR_Logic cluster_1H 1H NMR Analysis cluster_19F 19F NMR (CRITICAL) sample Sample in DMSO-d6 h_scan Run 1H Scan sample->h_scan f_scan Run 19F Scan sample->f_scan h_check Check Aromatic/Sugar Ratio h_scan->h_check result Identity Confirmed h_check->result Integrals Match f_check Verify CF2 Signal f_scan->f_check f_check->result Signal Present error Wrong Compound (e.g., Sotagliflozin) f_check->error No Signal

Figure 2: Logic flow for confirming chemical identity, emphasizing the necessity of 19F NMR for this specific fluorinated inhibitor.

References

  • Xu, G., et al. (2020).[1] "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[1]

  • MedChemExpress (MCE). "SGLT1/2-IN-2 Product Datasheet (CAS 2387812-73-7)."

  • PubChem. "Sotagliflozin (Comparison Reference)."

Sources

Reference Data & Comparative Studies

Validation

Technical Deep-Dive: Sglt1/2-IN-2 as the Premier Positive Control in Glucose Uptake Assays

Topic: Sglt1/2-IN-2 as a Positive Control in Glucose Uptake Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary: The Case for Dual Inhibition In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sglt1/2-IN-2 as a Positive Control in Glucose Uptake Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary: The Case for Dual Inhibition

In glucose uptake assays—particularly those utilizing mixed-expression cell lines like Caco-2 or primary renal proximal tubule epithelial cells (RPTECs)—selecting the correct positive control is the single most critical factor for assay validity.

While Phlorizin has historically been the "gold standard" non-selective inhibitor, its metabolic instability (O-glucoside hydrolysis) renders it unreliable in long-duration assays or cells with high


-glucosidase activity. Conversely, highly selective SGLT2 inhibitors (e.g., Dapagliflozin ) fail to suppress SGLT1-mediated background uptake, leading to a falsely elevated "zero" baseline.

Sglt1/2-IN-2 (CAS: 2387812-73-7) emerges as the superior positive control. As a chemically stable C-glucoside with nanomolar potency against both isoforms (SGLT2 IC


 = 1.3 nM; SGLT1 IC

= 96 nM), it completely ablates carrier-mediated glucose transport, defining the true non-specific uptake window with high precision.

Mechanistic Basis: Why Dual Inhibition Matters

To understand why Sglt1/2-IN-2 is necessary, one must visualize the redundancy of the glucose transport system. In many physiologically relevant models, SGLT1 and SGLT2 work in concert. A selective inhibitor leaves one pathway open, compressing the assay's dynamic range (Z-factor).

Diagram 1: The Dual-Blockade Mechanism

This diagram illustrates how Sglt1/2-IN-2 acts as a "universal plug" for active glucose transport, unlike selective inhibitors.

SGLT_Mechanism node_active node_active node_inhibited node_inhibited node_glucose node_glucose node_inhibitor node_inhibitor Extracellular Extracellular Space (High Glucose) SGLT1 SGLT1 Transporter (High Affinity/Low Capacity) Extracellular->SGLT1 Glucose + 2Na+ SGLT2 SGLT2 Transporter (Low Affinity/High Capacity) Extracellular->SGLT2 Glucose + 1Na+ Cytoplasm Cytoplasm (Low Glucose) SGLT1->Cytoplasm Transport Active SGLT2->Cytoplasm Transport Active IN2 Sglt1/2-IN-2 (Dual Inhibitor) IN2->SGLT1 Blocks (IC50 96nM) IN2->SGLT2 Blocks (IC50 1.3nM)

Figure 1: Sglt1/2-IN-2 simultaneously targets the Na+/glucose binding pocket of both SGLT1 and SGLT2, preventing conformational shifts required for translocation.

Comparative Analysis: Sglt1/2-IN-2 vs. Alternatives

The following data compares Sglt1/2-IN-2 against standard field alternatives. The critical differentiator is the Stability vs. Selectivity trade-off.

FeatureSglt1/2-IN-2PhlorizinDapagliflozin
Primary Target Dual (SGLT1 & SGLT2) Dual (SGLT1 & SGLT2)Selective SGLT2
SGLT1 IC

96 nM ~200–400 nM>10,000 nM
SGLT2 IC

1.3 nM ~20–50 nM1.1 nM
Chemical Class C-Glucoside O-GlucosideC-Glucoside
Metabolic Stability High (Resistant to

-glucosidase)
Low (Hydrolyzed in gut/lysosomes)High
Assay Role Universal Positive Control Historical Control (Risk of degradation)Negative Control for SGLT1 assays

Expert Insight: In Caco-2 assays (which express SGLT1), using Dapagliflozin as a control will fail to block uptake, leading you to incorrectly assume the assay isn't working. Using Phlorizin is risky because Caco-2 cells express Lactase-Phlorizin Hydrolase (LPH), which can degrade the inhibitor during the 1–2 hour incubation, causing "inhibitor drift." Sglt1/2-IN-2 is immune to LPH hydrolysis , ensuring constant inhibition throughout the assay.

Validated Experimental Protocol

This protocol is designed for a 96-well fluorescent glucose uptake assay (using 2-NBDG) in adherent cells (e.g., CHO-hSGLT1 or Caco-2).

Materials
  • Cell Line: CHO-K1 stably transfected with hSGLT1 or hSGLT2.

  • Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).

  • Positive Control: Sglt1/2-IN-2 (10 mM stock in DMSO).

  • Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer (Must be Na+ based; use Choline-based KRPH for negative control).

Workflow Diagram

A visual guide to the critical timing and addition steps.

Assay_Workflow cluster_critical Critical Control Step Seed 1. Cell Seeding (24h prior) Density: 2x10^4/well Starve 2. Serum Starvation (2-4 hours) Glucose-free media Seed->Starve Wash 3. Wash Step (3x with warm PBS) Starve->Wash Treat 4. Pre-Treatment (15-30 mins) Add Sglt1/2-IN-2 (10 µM) Wash->Treat Uptake 5. Uptake Phase (30-60 mins) Add 2-NBDG + Inhibitor Treat->Uptake Stop 6. Stop & Wash (Ice-cold PBS) Uptake->Stop Read 7. Detection (Fluorescence Ex/Em 465/540) Stop->Read

Figure 2: Step-by-step workflow for 2-NBDG uptake. Note that Sglt1/2-IN-2 must be present during both pre-treatment and uptake phases to prevent competitive displacement by high concentrations of glucose/tracer.

Step-by-Step Methodology
  • Preparation: Dilute Sglt1/2-IN-2 to 10 µM in KRPH buffer. This concentration is ~100x the IC

    
     for SGLT1, ensuring >99% blockade.
    
  • Starvation: Wash cells and incubate in glucose-free KRPH for 30 minutes to deplete intracellular glucose and upregulate transporter surface expression.

  • Inhibitor Pre-incubation (Critical): Replace buffer with KRPH containing 10 µM Sglt1/2-IN-2 . Incubate for 15 minutes at 37°C.

    • Why? This saturates the transporter binding sites before the competitor (2-NBDG) is introduced.

  • Uptake Reaction: Add 2-NBDG (final conc. 100 µM) directly to the inhibitor solution (do not wash off the inhibitor). Incubate for 30–60 minutes.

  • Termination: Aspirate rapidly and wash 3x with Ice-Cold PBS.

    • Why Ice-Cold? This freezes membrane dynamics, preventing efflux of the tracer during the wash steps.

  • Quantification: Lyse cells (if using plate reader) or image directly.

Data Interpretation & Troubleshooting

When using Sglt1/2-IN-2, your data should reflect a "floor" effect.

  • Signal-to-Background (S/B): Calculate as (Vehicle Uptake) / (Sglt1/2-IN-2 Uptake). A robust SGLT assay should have an S/B > 3.0.

  • If Sglt1/2-IN-2 fails to inhibit:

    • Check Sodium: Did you accidentally use a sodium-free buffer? SGLTs require Na+.

    • Check GLUTs: Your cells may express GLUT transporters (facilitated diffusion), which are not blocked by Sglt1/2-IN-2. To verify, add Cytochalasin B (a GLUT inhibitor) alongside Sglt1/2-IN-2. If uptake drops further, your signal is contaminated by GLUT activity.

References

  • Xu, G., et al. (2020). 5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[1][2]

    • Source of chemical structure, synthesis, and IC50 d
  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90.

    • Reference for compar
  • Wright, E. M., et al. (2011). Biology of Human Sodium Glucose Transporters. Physiological Reviews, 91(2), 733–794.

    • Foundational text on SGLT kinetics and Phlorizin instability.

Sources

Comparative

Comparative Guide: Reproducing In Vivo Cardiac Benefits of Sglt1/2-IN-2

Executive Summary & Mechanistic Rationale Sglt1/2-IN-2 (CAS: 2387812-73-7) is a potent, orally bioavailable C-aryl glucoside derivative characterized by dual inhibition of Sodium-Glucose Cotransporter 1 (SGLT1) and 2 (SG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Sglt1/2-IN-2 (CAS: 2387812-73-7) is a potent, orally bioavailable C-aryl glucoside derivative characterized by dual inhibition of Sodium-Glucose Cotransporter 1 (SGLT1) and 2 (SGLT2).[1] Unlike selective SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) which primarily target renal glucose reabsorption, Sglt1/2-IN-2 targets both renal SGLT2 and myocardial SGLT1.

The "Cardiac SGLT1 Hypothesis": While SGLT2 is absent or negligible in the mammalian heart, SGLT1 is highly expressed in the myocardium, particularly under pathological conditions (ischemia, hypertrophy). Inhibition of cardiac SGLT1 reduces intracellular glucose and Na⁺ influx. This reduction in cytosolic Na⁺ prevents the reversal of the Na⁺/Ca²⁺ exchanger (NCX), thereby mitigating mitochondrial Ca²⁺ overload and oxidative stress (ROS).

This guide details the protocol to reproduce in vivo cardiac benefits, specifically distinguishing the SGLT1-mediated direct cardiac effects from SGLT2-mediated systemic hemodynamic effects .

Compound Profile: Sglt1/2-IN-2 vs. Benchmarks
FeatureSglt1/2-IN-2 Sotagliflozin (Clinical Benchmark)Empagliflozin (Selective Control)
Primary Target Dual SGLT1 / SGLT2Dual SGLT1 / SGLT2Selective SGLT2
IC50 (SGLT1) 96 nM ~36 nM> 2500 nM
IC50 (SGLT2) 1.3 nM ~1.8 nM~3.1 nM
Selectivity (S2/S1) ~74-fold~20-fold>2500-fold
Cardiac Mechanism Direct (SGLT1) + SystemicDirect (SGLT1) + SystemicSystemic (Hemodynamic) only

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Selective vs. Dual inhibition. Use this logic to structure your downstream molecular analysis.

G Compound Sglt1/2-IN-2 SGLT2 Renal SGLT2 (Kidney) Compound->SGLT2 Inhibits (IC50 1.3nM) SGLT1 Myocardial SGLT1 (Heart) Compound->SGLT1 Inhibits (IC50 96nM) Natriuresis Natriuresis & Glucosuria SGLT2->Natriuresis Na_Influx Reduced IC Na+ SGLT1->Na_Influx Preload Reduced Preload (Hemodynamics) Natriuresis->Preload Outcome Reduced Hypertrophy & Fibrosis Preload->Outcome Indirect NCX NCX Normalization (Prevents Ca2+ Overload) Na_Influx->NCX Mito Mitochondrial Function Preserved NCX->Mito ROS Reduced ROS (Oxidative Stress) Mito->ROS ROS->Outcome Direct Cardiac Benefit

Caption: Dual pathway mechanism.[2] Sglt1/2-IN-2 confers additive benefits via direct myocardial SGLT1 inhibition, preventing Ca²⁺/ROS-mediated remodeling.

Experimental Protocol: In Vivo Validation

To rigorously reproduce cardiac benefits, you must utilize a model that induces cardiac SGLT1 upregulation, such as Transverse Aortic Constriction (TAC) or Ischemia-Reperfusion (I/R) . The TAC model is preferred for assessing hypertrophy and heart failure with preserved ejection fraction (HFpEF).

Phase A: Formulation & Dosing
  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

  • Preparation: Sglt1/2-IN-2 is lipophilic. Dissolve initially in a small volume of DMSO (max 5% final vol) before adding to the MC/Tween vehicle to ensure a homogeneous suspension.

  • Dose Selection:

    • Low Dose (SGLT2 selective range): 1 mg/kg/day (Estimated).

    • High Dose (Dual SGLT1/2 range): 10–30 mg/kg/day. Note: Based on Xu et al., oral bioavailability is high. 10-30 mg/kg is standard for ensuring myocardial tissue exposure.

Phase B: Animal Model (TAC - Pressure Overload)
  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Groups (n=10-12/group):

    • Sham + Vehicle (Baseline Control)

    • TAC + Vehicle (Disease Control)

    • TAC + Empagliflozin (10 mg/kg) (Selective SGLT2 Comparator)

    • TAC + Sglt1/2-IN-2 (15 mg/kg) (Experimental Dual Inhibitor)

Timeline:

  • Day 0: Perform TAC surgery (27-gauge needle constriction of aortic arch).

  • Day 1: Randomize based on 24h Echocardiography (exclude outliers). Start daily oral gavage.

  • Week 4 & 8: Echocardiography & Blood Pressure monitoring.

  • Week 8: Sacrifice and tissue harvest.

Phase C: Key Endpoints & Expected Data
1. Echocardiography (Functional)
ParameterTAC + VehicleTAC + EmpagliflozinTAC + Sglt1/2-IN-2Rationale
LVEF (%) < 40% (Reduced)~45-50% (Modest)> 55% (Preserved) Dual inhibition addresses both load and intrinsic contractility.
LV Mass (mg) High (Hypertrophy)ReducedSignificantly Reduced SGLT1 inhibition directly blocks hypertrophic signaling.
E/e' Ratio High (Diastolic Dysfx)ImprovedNormalized Marker of LV filling pressure; sensitive to myocardial stiffness.
2. Histology & Molecular (Structural)
  • Fibrosis (Masson’s Trichrome): Quantify Interstitial Fibrosis Volume (%).

    • Expectation: Sglt1/2-IN-2 shows superior reduction in collagen deposition compared to Empagliflozin due to inhibition of myofibroblast activation via the SGLT1/ROS axis.

  • Hypertrophic Markers (qPCR): ANP (Nppa), BNP (Nppb), β-MHC (Myh7).

  • Pathway Validation (Western Blot):

    • Target: Phospho-CaMKII (Thr286) and Oxidized CaMKII.

    • Causality: SGLT1 inhibition

      
       Lower Cytosolic Na+ 
      
      
      
      Lower Ca2+
      
      
      Reduced CaMKII activation.

Troubleshooting & Quality Control

To ensure the data is "self-validating" (Trustworthiness), include these internal controls:

  • SGLT1 Target Engagement Check:

    • Perform an Oral Glucose Tolerance Test (OGTT) with glucose challenge.

    • Result: Sglt1/2-IN-2 must show a delayed glucose peak (blunted absorption) compared to Empagliflozin (which only affects renal excretion). This confirms active gut SGLT1 inhibition at the chosen dose.

  • Renal vs. Cardiac Separation:

    • Measure Urinary Glucose Excretion (UGE) . Both drugs will increase UGE.

    • If UGE is similar but Cardiac Mass reduction is greater in the Sglt1/2-IN-2 group, the benefit is confirmed as cardiac-intrinsic (SGLT1-mediated).

References

  • Xu, G., et al. (2020).[1] "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 30(17), 127387.[1] Link[1]

  • Bhatt, D. L., et al. (2021). "Sotagliflozin in Patients with Diabetes and Recent Worsening Heart Failure." New England Journal of Medicine, 384, 117-128. Link

  • Sayour, A. A., et al. (2024). "SGLT1/2 inhibitor sotagliflozin preserves cardiac function in a rat model of ischemia-reperfusion injury." Journal of Translational Medicine, 22, 12. Link

  • Lambert, R., et al. (2015). "SGLT1 inhibition as a therapeutic target for the treatment of heart failure."[3][4] Cardiovascular Research, 108(1), 16-26. Link

Sources

Validation

Technical Comparison: Renal vs. Intestinal Inhibition by Sglt1/2-IN-2

Executive Summary: The Dual-Target Paradigm Sglt1/2-IN-2 represents a class of dual sodium-glucose cotransporter inhibitors designed to bridge the therapeutic gap between pure renal glucose excretion (SGLT2 inhibition) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Target Paradigm

Sglt1/2-IN-2 represents a class of dual sodium-glucose cotransporter inhibitors designed to bridge the therapeutic gap between pure renal glucose excretion (SGLT2 inhibition) and the modulation of intestinal glucose absorption (SGLT1 inhibition).

Unlike selective SGLT2 inhibitors (e.g., Dapagliflozin) which primarily target the renal proximal tubule, Sglt1/2-IN-2 exhibits a unique pharmacological profile with high potency against SGLT2 (IC₅₀ = 1.3 nM) and clinically relevant potency against SGLT1 (IC₅₀ = 96 nM) . This guide compares the distinct physiological mechanisms, experimental validation strategies, and therapeutic implications of this dual inhibition.[1]

Molecular Profile & Selectivity Data

To understand the differential inhibition, one must first analyze the binding affinities. Sglt1/2-IN-2 is not equipotent; it retains a selectivity bias toward SGLT2 but possesses sufficient affinity to block SGLT1 at luminal concentrations in the intestine.

Table 1: Comparative Inhibitory Potency (IC₅₀)
TargetLocationSglt1/2-IN-2 IC₅₀Reference Standard (Sotagliflozin)Pure SGLT2 Inhibitor (Dapagliflozin)
hSGLT2 Renal Proximal Tubule (S1/S2)1.3 nM ~1.8 nM~1.2 nM
hSGLT1 Intestine (Duodenum/Jejunum)96 nM ~36 nM>1400 nM
Selectivity Ratio (SGLT2 : SGLT1)~1:74 ~1:20~1:1200

Key Insight: While Sglt1/2-IN-2 is ~74-fold more selective for SGLT2, the high local concentration of the drug in the intestinal lumen after oral administration allows it to effectively inhibit SGLT1 (IC₅₀ 96 nM), a threshold that pure SGLT2 inhibitors cannot reach without systemic toxicity.

Mechanism 1: Renal Inhibition (Systemic Glucose Clearance)

The primary mode of action for Sglt1/2-IN-2 occurs in the kidney, driven by its nanomolar affinity (1.3 nM) for SGLT2.

Physiological Mechanism[1][2][3][4]
  • Filtration: Glucose is freely filtered at the glomerulus.

  • Reabsorption Blockade: Under normal conditions, SGLT2 in the S1/S2 segments of the proximal tubule reabsorbs ~90% of filtered glucose. Sglt1/2-IN-2 blocks this high-capacity, low-affinity transporter.

  • SGLT1 Compensation Failure: While the downstream S3 segment contains SGLT1 (which reabsorbs the remaining 10%), the dual inhibitory nature of Sglt1/2-IN-2 prevents this compensatory reabsorption.

  • Outcome: Profound Urinary Glucose Excretion (UGE) , lowering plasma glucose independent of insulin.

Experimental Validation (Renal)
  • Assay Model: CHO cells stably expressing hSGLT2 or Primary Human Proximal Tubule Epithelial Cells (RPTEC).

  • Tracer: [¹⁴C]-

    
    -Methyl-D-glucopyranoside (AMG).[2] AMG is used over D-glucose because it is not metabolized, ensuring signal retention.
    

Mechanism 2: Intestinal Inhibition (Absorption Delay & Incretin Effect)

The secondary mechanism distinguishes Sglt1/2-IN-2 from standard care. This effect is local (luminal) rather than systemic.

Physiological Mechanism[1][2][3][4]
  • Absorption Blockade: SGLT1 is the primary transporter for glucose/galactose absorption in the brush border of the duodenum and jejunum. Sglt1/2-IN-2 inhibits this uptake.

  • The "Colonic Brake": Unabsorbed glucose travels distally to the ileum and colon.

  • L-Cell Activation: The presence of glucose in the distal ileum triggers L-cells to secrete GLP-1 (Glucagon-like peptide-1) and PYY .

  • Outcome: Blunted post-prandial glucose spikes and improved satiety signaling via the gut-brain axis.

Experimental Validation (Intestinal)
  • Assay Model: Caco-2 cell monolayers (differentiated to express SGLT1) or Ex vivo Ussing Chambers using mouse jejunum.

  • Key Metric: Short-circuit current (

    
    ) reduction upon glucose addition, indicating blocked Na⁺-coupled transport.
    

Visualizing the Dual Pathway

The following diagram illustrates the divergent pathways of inhibition and their distinct downstream effects.

DualMechanism cluster_Intestine Intestinal Lumen (Local Effect) cluster_Kidney Renal Proximal Tubule (Systemic Effect) Drug Sglt1/2-IN-2 (Oral Administration) SGLT1 SGLT1 Transporter (Brush Border) Drug->SGLT1 Inhibits (IC50 ~96nM) High Local Conc. SGLT2 SGLT2 Transporter (S1/S2 Segment) Drug->SGLT2 Inhibits (IC50 ~1.3nM) Systemic Conc. L_Cell Distal L-Cells (Ileum) SGLT1->L_Cell Glucose Shift to Distal Gut Glucose_Gut Luminal Glucose Glucose_Gut->SGLT1 Blocked Uptake GLP1 GLP-1 Release (Incretin Effect) L_Cell->GLP1 Stimulates UGE Urinary Glucose Excretion (UGE) SGLT2->UGE Promotes Glucose_Blood Filtered Glucose Glucose_Blood->SGLT2 Blocked Reabsorption

Figure 1: Dual mechanism of action showing local intestinal inhibition leading to GLP-1 release and systemic renal inhibition driving glucosuria.

Comparative Efficacy Analysis

FeatureRenal Inhibition (SGLT2)Intestinal Inhibition (SGLT1)
Primary Driver Plasma drug concentrationLuminal drug concentration
Glycemic Effect Reduces fasting & post-prandial glucoseBlunts post-prandial glucose peak
Hormonal Impact Minimal direct hormonal effectIncreases GLP-1 and PYY (Satiety)
Risk Profile Genital mycotic infections (due to glycosuria)Gastrointestinal adverse events (diarrhea/bloating)
Sglt1/2-IN-2 Role Dominant: High potency (1.3 nM) ensures efficacy matches pure SGLT2is.Modulatory: Moderate potency (96 nM) provides incretin benefits without full malabsorption.

Experimental Protocol: Validating Selectivity

To confirm the profile of Sglt1/2-IN-2, researchers must utilize a self-validating cell-based uptake assay.

Protocol: [¹⁴C]-AMG Uptake Assay

Objective: Determine IC₅₀ values for SGLT1 vs. SGLT2.

Reagents:

  • Cells: CHO-K1 cells stably transfected with hSGLT1 or hSGLT2.

  • Buffer: Sodium-free buffer (Choline-Cl) vs. Sodium buffer (NaCl) to validate Na⁺-dependence.

  • Tracer: [¹⁴C]-

    
    -Methyl-D-glucopyranoside (PerkinElmer).
    

Workflow:

  • Seeding: Plate cells in 96-well ScintiPlates (30,000 cells/well) 24h prior.

  • Wash: Remove culture medium; wash 2x with Assay Buffer (137mM NaCl, 5.4mM KCl, 2.8mM CaCl₂, 1.2mM MgCl₂, 10mM HEPES, pH 7.4).

  • Inhibition: Add Sglt1/2-IN-2 (dilution series: 0.1 nM to 10 µM) in Assay Buffer. Incubate for 30 min at 37°C.

  • Uptake: Add [¹⁴C]-AMG (Final conc: 10 µM, 0.5 µCi/mL). Incubate for 1-2 hours.

  • Termination: Aspirate buffer; wash 3x with ice-cold stop solution (containing Phlorizin 100 µM to instantly block transporters).

  • Readout: Measure radioactivity via MicroBeta scintillation counter.

AssayWorkflow Step1 1. Cell Seeding (CHO-hSGLT1/2) Step2 2. Pre-Incubation (+ Sglt1/2-IN-2) Step1->Step2 Step3 3. Tracer Addition (14C-AMG + Na+) Step2->Step3 Step4 4. Ice-Cold Wash (+ Phlorizin) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Figure 2: Step-by-step workflow for the radiometric AMG uptake assay used to determine IC₅₀ values.

Conclusion

Sglt1/2-IN-2 distinguishes itself from pure SGLT2 inhibitors by leveraging the "SGLT1 window." While its renal effect (IC₅₀ 1.3 nM) drives the bulk of glucose disposal via urine, its intestinal activity (IC₅₀ 96 nM) provides a complementary mechanism that smooths post-prandial spikes and stimulates the incretin system. For drug developers, the critical balance lies in dosing: achieving sufficient luminal concentration for SGLT1 inhibition without causing severe osmotic diarrhea, while maintaining systemic levels for maximal SGLT2 blockade.

References

  • Gribble, F. M., et al. (2003). "The gut endocrine system as a coordinator of glucose homeostasis." Physiology.
  • Wright, E. M. (2021). "SGLT2 Inhibitors: Physiology and Pharmacology." Kidney360. (Authoritative review on SGLT2/SGLT1 distribution).
  • Zambrowicz, B., et al. (2012). "LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial." Clinical Pharmacology & Therapeutics.
  • Song, P., et al. (2016). "Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus." Expert Opinion on Therapeutic Targets.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Sglt1/2-IN-2

As the pursuit of novel therapeutics advances, researchers are increasingly working with highly potent, small-molecule inhibitors like Sglt1/2-IN-2. This dual inhibitor of Sodium-Glucose Co-transporter types 1 and 2 hold...

Author: BenchChem Technical Support Team. Date: February 2026

As the pursuit of novel therapeutics advances, researchers are increasingly working with highly potent, small-molecule inhibitors like Sglt1/2-IN-2. This dual inhibitor of Sodium-Glucose Co-transporter types 1 and 2 holds significant promise in research, targeting key proteins involved in glucose transport.[1][2][3] Given its potent biological activity, a robust understanding and implementation of safety protocols are not merely best practice but an essential component of responsible research.

This guide provides a detailed framework for the safe handling, use, and disposal of Sglt1/2-IN-2, grounded in the principles of laboratory safety and risk mitigation for potent compounds. It is designed to empower researchers with the knowledge to protect themselves and their environment.

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for Sglt1/2-IN-2 was not identified during the creation of this guide. Researchers are required to obtain a substance-specific SDS from the supplier before commencing any work. The following recommendations are based on the precautionary principle and general guidelines for handling potent pharmaceutical compounds. A formal risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department.

Understanding the Risks: A Mechanistic Perspective

Sglt1/2-IN-2 is a potent dual inhibitor of SGLT1 and SGLT2, with IC50 values of 96 nM and 1.3 nM, respectively.[1] SGLT1 is primarily found in the intestine and is responsible for glucose and galactose absorption, while SGLT2 is predominantly in the kidneys, reabsorbing the majority of filtered glucose.[2][4] Inhibition of these transporters can lead to significant physiological effects, including altered glucose homeostasis.[2][5] While the safety profile of SGLT2 inhibitors is generally considered good in clinical settings, adverse effects can include hypotension and diabetic ketoacidosis.[6] For a novel, non-clinical compound like Sglt1/2-IN-2, the full toxicological profile is unknown. Therefore, it must be handled as a highly potent active pharmaceutical ingredient (HPAPI).

Personal Protective Equipment (PPE): Your First Line of Defense

When handling potent compounds, the "double barrier" concept is a prudent approach, ensuring two layers of protection between the researcher and the chemical.[7] The following table outlines the essential PPE for handling Sglt1/2-IN-2 in its solid (powder) and solubilized forms.

PPE ItemSpecifications and Rationale
Gloves Double-gloving with nitrile gloves is mandatory. The outer glove should be disposed of immediately upon leaving the designated work area or in case of a known or suspected contamination. This minimizes the risk of dermal absorption.
Eye Protection ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, such as preparing concentrated stock solutions, chemical splash goggles are recommended.
Lab Coat A clean, dedicated lab coat, preferably with elastic cuffs, should be worn. This should be laundered professionally and not taken home.
Respiratory Protection Due to the unknown inhalation toxicity of the powdered form, a NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound outside of a containment system. For larger quantities or when there is a potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[8]
Shoe Covers Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow is designed for handling Sglt1/2-IN-2 from receipt to disposal.

Designated Work Area
  • All work with Sglt1/2-IN-2, especially the handling of the solid form, must be conducted in a designated area within a certified chemical fume hood or a glove box.

  • The work area should be clearly demarcated with signage indicating the handling of a potent compound.

Preparation and Weighing
  • Pre-weighing: If possible, purchase the compound in pre-weighed amounts to avoid handling the powder.

  • Weighing: If weighing is necessary, it should be done on a dedicated analytical balance inside a chemical fume hood or a containment ventilated enclosure (CVE). Use disposable weigh boats.

Solution Preparation
  • Prepare stock solutions directly in the containment system.

  • Use a validated solvent for dissolution as per the Certificate of Analysis.

  • Cap vials securely and label them clearly with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • When using the solubilized compound, still wear the recommended PPE, including double gloves and eye protection.

  • Conduct all experimental procedures with the potential for aerosol generation (e.g., vortexing, sonicating) within the fume hood.

Disposal Plan: Managing Potent Waste

Proper segregation and disposal of waste contaminated with Sglt1/2-IN-2 are critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with Sglt1/2-IN-2 (gloves, weigh boats, pipette tips, vials, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.

  • Decontamination: The designated work area and any equipment used should be decontaminated after each use. A validated decontamination procedure, often involving a solution of detergent and water followed by a solvent rinse (if compatible with the surfaces), should be followed.

Visualizing the Workflow

The following diagram illustrates the key stages of the safe handling and disposal workflow for Sglt1/2-IN-2.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_disposal Disposal & Decontamination Prep Obtain SDS & Conduct Risk Assessment DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Solid Compound Prep->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Segregate Segregate Waste (Solid & Liquid) Experiment->Segregate Decon Decontaminate Work Area & Equipment Segregate->Decon DoffPPE Doff PPE Correctly Decon->DoffPPE

Sources

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